Fmoc-S-Methyl-L-Cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNJDZVHMNQAGO-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427159 | |
| Record name | Fmoc-S-Methyl-L-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138021-87-1 | |
| Record name | Fmoc-S-Methyl-L-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is Fmoc-S-Methyl-L-Cysteine
An In-depth Technical Guide to Fmoc-S-Methyl-L-Cysteine
Abstract
This compound is a pivotal amino acid derivative employed in synthetic peptide chemistry. Characterized by the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and a permanently protected S-methyl thioether on the cysteine side chain, this reagent offers unique advantages for the synthesis of complex peptides. The S-methyl group is stable to standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) conditions, including repetitive basic treatments for Fmoc removal and strong acid cleavage from the resin. This stability prevents common side reactions associated with the free thiol group of cysteine, such as oxidation to form disulfides and β-elimination. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, strategic application in SPPS, and analytical characterization of this compound, intended for researchers and professionals in peptide chemistry and drug development.
Introduction: The Strategic Role of Cysteine Protection in Peptide Synthesis
Cysteine is a unique amino acid due to its nucleophilic thiol side chain, which plays a critical role in the structure and function of many peptides and proteins. However, this reactivity presents significant challenges during chemical peptide synthesis.[1] The unprotected thiol is susceptible to oxidation, leading to undesired intra- or intermolecular disulfide bond formation, and can participate in other side reactions.[1][2] To circumvent these issues, the thiol group must be protected during synthesis.
The choice of the sulfur-protecting group is a critical strategic decision in planning a peptide synthesis, dictated by the desired final form of the cysteine residue. While groups like Trityl (Trt), Acetamidomethyl (Acm), or tert-Butyl (tBu) are commonly used for their lability under specific conditions to generate a free thiol for subsequent disulfide bridging, there are instances where a permanently protected, non-native cysteine analogue is desired.[3]
This compound serves this latter purpose. The methyl group forms a stable thioether that is not cleaved by the trifluoroacetic acid (TFA) cocktails typically used for final peptide deprotection and cleavage from the solid support.[4] This makes it an ideal building block for incorporating a residue that mimics methionine or for introducing a stable, non-reactive sulfur-containing moiety to modulate the pharmacological properties of a peptide, such as its stability, conformation, or binding affinity.[4][5]
Physicochemical Properties
This compound is a white crystalline powder with well-defined chemical and physical properties crucial for its application in synthesis.[5] Understanding these properties is essential for proper storage, handling, and reaction setup.
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid[6] |
| Synonyms | Fmoc-L-Cys(Me)-OH, Fmoc-Cys(Methyl)-OH[5][6] |
| CAS Number | 138021-87-1[5][6] |
| Molecular Formula | C₁₉H₁₉NO₄S[5][6][7] |
| Molecular Weight | 357.43 g/mol [5][6] |
| Appearance | White powder[5][8] |
| Melting Point | 114 - 145 °C[5] |
| Purity (Typical) | ≥ 98% (HPLC)[5] |
| Solubility | Soluble in DMF, DCM, NMP |
| Storage Conditions | 2-8°C, desiccated[8] |
Synthesis of this compound
The preparation of this compound involves two primary transformations: S-methylation of the cysteine thiol and N-protection with the Fmoc group. The order of these steps can vary, but a common and efficient strategy involves the S-methylation of L-cysteine followed by N-Fmoc protection.
S-Methylation of L-Cysteine
The foundational step is the introduction of the methyl group onto the sulfur atom. A prevalent method involves the direct methylation of L-cysteine using a suitable methylating agent, such as methyl iodide, in the presence of a base.[4] The base, often sodium ethoxide or sodium in liquid ammonia, is crucial for deprotonating the thiol to form the highly nucleophilic thiolate anion, which then attacks the methylating agent.
Causality: The choice of a strong base is necessary to fully deprotonate the thiol (pKa ~8.3) and drive the reaction forward. The reaction is typically performed in a polar aprotic solvent to facilitate the S_N2 reaction.
N-Terminal Fmoc Protection
Once S-methyl-L-cysteine is formed, the α-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved using Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic aqueous conditions (Schotten-Baumann reaction). The base, such as sodium bicarbonate or sodium carbonate, neutralizes the released acid and maintains a pH that ensures the amino group is deprotonated and nucleophilic.
Causality: The Fmoc group is introduced as the final step to avoid its lability to the basic conditions that might be used during S-methylation. Fmoc-OSu is often preferred over Fmoc-Cl due to its higher stability and lower tendency to form side products.
Caption: Synthetic pathway for this compound.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS.[5] Its incorporation follows the standard, cyclical procedure of deprotection, activation, and coupling.
The SPPS Cycle with this compound
The workflow for incorporating this compound into a peptide chain is a cornerstone of modern peptide synthesis.[9]
Caption: Standard Fmoc-SPPS workflow for amino acid incorporation.
Advantages of the S-Methyl Group in SPPS
-
Stability : The thioether bond is stable to the repetitive treatments with 20% piperidine in DMF required for Fmoc removal and is also robust against the final cleavage from most resins using strong acids like TFA.[4]
-
Prevention of Oxidation : It completely prevents the possibility of oxidative dimerization of cysteine residues, which is a common and problematic side reaction with unprotected or labilely protected cysteine.
-
No Racemization : Unlike some bulky S-protecting groups, the small methyl group does not significantly contribute to racemization during the base-mediated coupling step.
-
Simplified Cleavage : Peptides containing only S-methyl cysteine and other acid-stable side-chain protecting groups do not require special scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) to protect the cysteine side chain during cleavage, simplifying the final deprotection step.[10]
Detailed Experimental Protocol: Automated SPPS
This protocol outlines the incorporation of this compound into a peptide sequence on a Rink Amide resin using an automated microwave peptide synthesizer.
1. Reagent Preparation:
-
Amino Acid Solution: Prepare a 0.2 M solution of this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Activator Solution: Prepare a 0.5 M solution of O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) in DMF.
-
Base Solution: Prepare a 2 M solution of N,N-Diisopropylethylamine (DIEA) in N-Methyl-2-pyrrolidone (NMP).
-
Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF.
2. Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in the reaction vessel.
-
Swell the resin in DMF for 30 minutes.[11]
-
Perform an initial Fmoc deprotection cycle to prepare the resin for the first coupling.
3. Coupling Cycle:
-
Deprotection: Treat the resin with the deprotection solution for 1 minute, drain, and then for an additional 6-10 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine and byproducts.
-
Coupling:
-
Add 5 equivalents of the this compound solution to the reaction vessel.
-
Add 5 equivalents of the activator (HCTU) solution.
-
Add 10 equivalents of the base (DIEA) solution.
-
Heat the reaction vessel to 75°C with microwave irradiation for 5-10 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Continue with the deprotection-coupling cycle for the subsequent amino acids in the sequence.
4. Cleavage and Final Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For a peptide containing S-methyl cysteine but also other sensitive residues like Trp or Met, a standard cocktail is Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS). If no other sensitive residues are present, a simpler cocktail of 95% TFA / 5% water can be used.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Characterization and Quality Control
Verification of the final peptide product is essential. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary tools for this analysis.
-
Analytical RP-HPLC: Used to assess the purity of the crude peptide. A C18 column with a water/acetonitrile gradient (both containing 0.1% TFA) is standard. The S-methyl cysteine residue will impart a moderate degree of hydrophobicity.
-
LC-MS: Confirms the identity of the desired peptide by matching the observed molecular weight with the calculated theoretical mass. The mass of an incorporated S-methyl cysteine residue is 119.19 Da (monoisotopic).
Caption: Post-synthesis workflow for peptide characterization.
Advanced Applications
The incorporation of S-methyl cysteine is not merely a synthetic convenience but a strategic choice for designing peptides with enhanced therapeutic properties.
-
Drug Development : The S-methyl group can increase the metabolic stability of a peptide by protecting a potential site of enzymatic degradation. It also alters the hydrophobicity and conformational landscape of the peptide, which can lead to improved receptor binding and better pharmacokinetic profiles.[4][5]
-
Protein Engineering : In protein engineering, replacing a native cysteine or other amino acid with S-methyl cysteine can be used to probe the functional role of a thiol or to create modified proteins with enhanced stability without introducing a reactive handle.[5]
-
Bioconjugation : While the thioether is generally stable, advanced chemical methods can potentially target the sulfur atom for specific modifications, opening avenues for its use in bioconjugation strategies.[5]
Conclusion
This compound is a specialized yet highly valuable reagent in the peptide chemist's toolkit. Its key feature—the stable S-methyl protecting group—provides a reliable method for incorporating a non-reactive cysteine analogue into synthetic peptides. This stability circumvents common cysteine-related side reactions, simplifies cleavage protocols, and allows for the rational design of peptides with modulated biological properties. A thorough understanding of its properties, synthesis, and application in SPPS, as detailed in this guide, empowers researchers to leverage this building block for the successful synthesis of complex and therapeutically relevant peptides.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. N-Fmoc-S-methyl-L-cysteine | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C19H19NO4S | CID 7019705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Fmoc-S-methyl-L-cysteine, 95% | Fisher Scientific [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. biotage.com [biotage.com]
- 11. chem.uci.edu [chem.uci.edu]
Fmoc-S-Methyl-L-Cysteine chemical properties
An In-depth Technical Guide to the Chemical Properties and Application of Fmoc-S-Methyl-L-Cysteine
Abstract
This compound is a pivotal amino acid derivative employed extensively in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of S-methylated cysteine residues into peptide sequences. This guide provides an in-depth analysis of its chemical properties, stability, and strategic application in peptide chemistry. We will explore the rationale behind its use, focusing on the stability of the S-methyl protecting group under standard Fmoc-SPPS conditions, and present a validated, step-by-step protocol for its incorporation into a growing peptide chain. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of novel and modified peptides.
Core Chemical and Physical Properties
N-α-9-fluorenylmethoxycarbonyl-S-methyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Me)-OH, is a crystalline white powder at room temperature.[1] Its structure consists of the L-cysteine backbone, with the alpha-amino group protected by the base-labile Fmoc group and the thiol side chain permanently protected by a methyl group. This dual-protection scheme is fundamental to its utility in Fmoc-based peptide synthesis.
The core physicochemical properties are summarized below for rapid reference. Purity is typically assessed by HPLC to be ≥98%, ensuring minimal contamination from diastereomers or related impurities that could compromise the integrity of the final peptide.[1][2]
| Property | Value | Source(s) |
| CAS Number | 138021-87-1 | [1],[2],[3] |
| Molecular Formula | C₁₉H₁₉NO₄S | [1],[2],[4] |
| Molecular Weight | 357.42 g/mol | [2],[3],[4] |
| Appearance | White powder | [1],[3] |
| Melting Point | 114 - 145 °C | [1] |
| Optical Rotation | [α]D²⁰ = -45 ± 2º (c=1 in DMF) | [1] |
| Purity | ≥98% (HPLC) | [1],[2] |
| Solubility | Soluble in DMF, DMSO, Acetone | [5] |
| Storage Conditions | 2-8°C, protect from light | [1],[3],[6] |
The Strategic Role of this compound in Peptide Synthesis
The synthesis of cysteine-containing peptides presents unique challenges due to the high nucleophilicity and reactivity of the free thiol (-SH) group.[7] Unprotected thiols can lead to undesired side reactions, including oxidation to form disulfide bonds at incorrect stages or alkylation by scavengers during cleavage. The strategic choice of a thiol protecting group is therefore paramount for a successful synthesis.[7][8]
The Nα-Fmoc Group: A Temporary Shield
Like all standard amino acid building blocks used in the Fmoc/tBu strategy, the α-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group.[8] This group is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base, typically a 20% solution of piperidine in DMF.[9] This orthogonality is the cornerstone of modern SPPS, allowing for the sequential addition of amino acids to build the peptide chain.[8]
The S-Methyl Group: A Permanent Thiol Protection
The defining feature of Fmoc-Cys(Me)-OH is the S-methyl protecting group. Unlike many other common cysteine protecting groups such as trityl (Trt), acetamidomethyl (Acm), or tert-butyl (tBu), the S-methyl group is exceptionally stable.[7] It is resistant to the repetitive basic treatments for Fmoc removal and, critically, it is stable to the strong acidic conditions of the final cleavage cocktail (e.g., Trifluoroacetic acid).[7][10]
This stability is not a limitation but a strategic choice. It is employed when the final peptide requires a methylated cysteine residue, which can alter the peptide's conformational properties, stability, or biological activity.[11] The methylthio group is non-polar and can influence hydrophobic interactions within the peptide structure.[10] Therefore, Fmoc-Cys(Me)-OH is not a building block for generating free-thiol peptides post-cleavage; it is the specific building block for synthesizing peptides containing S-methyl-cysteine.
The chemical structure of this compound is visualized below.
Caption: Chemical structure of this compound.
Experimental Workflow: A Validated Coupling Protocol
The incorporation of this compound into a peptide sequence on a solid support follows the standard cycle of Fmoc-SPPS. The protocol below is a self-validating system where successful execution of each step is critical for the next. This workflow assumes a standard Rink Amide resin for producing a C-terminal amide peptide.
Workflow Visualization
The iterative nature of SPPS, involving sequential deprotection and coupling steps, is illustrated in the following workflow diagram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. This compound - 楚肽生物科技 [apeptides.com]
- 5. 86060-81-3 CAS MSDS (Fmoc-S-acetamidomethyl-L-cysteine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Fmoc-L-Cysteine | 135248-89-4 [chemicalbook.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Fmoc-S-methyl-L-cysteine | Benchchem [benchchem.com]
Introduction: The Strategic Importance of S-Methyl Protection
An In-Depth Technical Guide to Fmoc-S-Methyl-L-Cysteine
This guide provides an in-depth technical overview of N-α-Fmoc-S-methyl-L-cysteine, a critical building block for researchers, chemists, and professionals in the fields of peptide synthesis and drug development. We will move beyond simple data recitation to explore the causality behind its application, its strategic advantages in Solid-Phase Peptide Synthesis (SPPS), and the robust protocols that ensure its successful implementation. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 138021-87-1 .[1][2][3][4][5]
In the landscape of Fmoc-based peptide synthesis, cysteine represents a unique challenge and a powerful opportunity. The nucleophilic thiol side-chain (sulfhydryl group) is highly reactive, necessitating protection to prevent unwanted side reactions during peptide assembly. While numerous protecting groups exist—such as Trityl (Trt), Acetamidomethyl (Acm), or Diphenylmethyl (Dpm)—each is designed for eventual removal to allow for disulfide bond formation.[6]
This compound, however, serves a distinct and strategic purpose. The S-methyl group is a permanent or non-labile protecting group under standard SPPS conditions, including the final trifluoroacetic acid (TFA) cleavage. This makes it the building block of choice when the scientific objective is to:
-
Incorporate a stable, non-reactive cysteine analogue: When the goal is to prevent disulfide bridging entirely and maintain a permanently modified side chain.
-
Mimic natural S-methylation: To study or replicate post-translational modifications found in natural proteins.
-
Enhance pharmacological properties: The methylthio group can alter the peptide's conformation, stability, and receptor-binding profile.[1]
Its unique stability and reactivity profile make it an indispensable tool for designing novel therapeutic peptides and probes.[1]
Core Physicochemical & Handling Properties
A thorough understanding of the reagent's properties is the foundation of its successful application. All quantitative data is summarized below for clarity and rapid reference.
| Property | Value | Source(s) |
| CAS Number | 138021-87-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₉NO₄S | [1][2][3] |
| Molecular Weight | 357.42 g/mol | [2][3][7] |
| Appearance | White powder | [1][2] |
| Purity (Typical) | ≥98% (by HPLC) | [1][3] |
| Melting Point | 114 - 145 °C | [1] |
| Optical Rotation | [a]D20 = -45 ± 2º (c=1 in DMF) | [1] |
| Storage Conditions | 2 - 8 °C, dry, tightly sealed container | [1][2][8][9] |
Safety & Handling Protocol
As a laboratory-grade chemical, proper handling is paramount. While not classified as acutely hazardous, adherence to standard safety protocols is mandatory.[5]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[9][10]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety goggles with side shields, gloves, and a lab coat.[8][9]
-
Safe Handling Practices: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling. Keep away from food and drink.[9][10]
-
Storage Integrity: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][10] The recommended storage temperature of 2 - 8°C ensures long-term stability.[1][2]
Quality Control: A Self-Validating System
The integrity of any peptide synthesis relies on the purity of the constituent amino acids. For this compound, a multi-pronged analytical approach is used to validate each batch, ensuring trustworthiness in experimental outcomes.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity, typically specified as ≥98%.[1][3] A reversed-phase HPLC method can effectively separate the main compound from any potential impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct placement of the Fmoc, S-methyl, and amino acid backbone moieties.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound, confirming its identity.[12]
These analytical checkpoints form a self-validating system; a compound that meets the specifications of all three tests can be used with high confidence in its identity and purity.
Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The true utility of this compound is realized in its application. The Fmoc group provides temporary protection of the alpha-amino group, which is removed at each cycle of the synthesis, while the S-methyl group provides permanent side-chain protection.[13]
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocol: Incorporation into a Peptide Chain
This protocol outlines the standard steps for coupling this compound onto a resin-bound peptide chain using a manual or automated synthesizer.
Pillar of Trustworthiness: This protocol is a self-validating system. The success of each step (deprotection and coupling) can be monitored in real-time using colorimetric tests like the Kaiser test, ensuring that the synthesis only proceeds upon successful completion of the previous step.
1. Resin Preparation:
- Start with the peptide-resin from the previous cycle. Swell the resin in dimethylformamide (DMF) for 20-30 minutes.
2. Fmoc Deprotection:
- Causality: The Fmoc group is base-labile. A solution of piperidine in DMF is used to cleave it, liberating the N-terminal amine for the next coupling reaction.
- Treat the resin with 20% piperidine in DMF (v/v).
- Agitate for 3 minutes, drain.
- Repeat with a fresh 20% piperidine/DMF solution for 7-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling Reaction:
- Causality: A carboxylic acid activator is required to convert the Fmoc-amino acid into a reactive ester, facilitating amide bond formation with the resin-bound amine. Common activators include HBTU/HOBt or DIC/Oxyma.
- Prepare the coupling solution:
- Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
- Add the coupling reagents, for example, HCTU (3-5 eq.) and N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).
- Pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate at room temperature for 45-90 minutes. The reaction time can be sequence-dependent and may require optimization.
4. Monitoring and Washing:
- Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If positive (beads turn blue), the coupling step should be repeated.
- Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) to prepare for the next cycle.
Diagram: SPPS Workflow for Incorporation
Caption: Workflow for a single cycle of this compound incorporation in SPPS.
Cleavage and Final Deprotection
Upon completion of the peptide assembly, the final step is to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.
-
Cleavage Cocktail: A standard cleavage cocktail, such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5), is used.
-
Stability of S-Methyl Group: The S-methyl bond is stable to these acidic conditions. Unlike Cys(Trt), which would be deprotected by TFA, the S-methyl group remains intact on the final peptide. This is the core reason for its selection when a permanently protected cysteine is desired.
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.
The final product is a peptide containing an S-methyl-cysteine residue, ready for purification by preparative HPLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. This compound - 楚肽生物科技 [apeptides.com]
- 5. This compound | C19H19NO4S | CID 7019705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. N-Fmoc-S-methyl-L-cysteine, 95% | Fisher Scientific [fishersci.ca]
- 8. peptide.com [peptide.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
An In-depth Technical Guide to the Synthesis of Fmoc-L-Cys(Me)-OH
Introduction: The Strategic Importance of S-Methyl Cysteine in Peptide Synthesis
For researchers and professionals in the field of drug development and peptide chemistry, the strategic incorporation of modified amino acids is paramount to engineering novel therapeutics with enhanced properties. Among these, S-alkylated cysteine derivatives play a crucial role. Fmoc-L-Cys(Me)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-S-methyl-L-cysteine, is a key building block in this context. The S-methyl group imparts unique steric and electronic properties to the cysteine side chain, preventing the formation of disulfide bonds and offering a stable, non-reactive thiol surrogate.[1] This modification is invaluable in the synthesis of peptides where a free thiol is undesirable or where the native disulfide bridge is being replaced to modulate structure and function.
This guide provides a comprehensive overview of a reliable synthetic route to Fmoc-L-Cys(Me)-OH, delving into the mechanistic rationale behind the chosen methodology, detailed experimental protocols, and robust characterization techniques. The information presented herein is curated to provide both a practical workflow for laboratory synthesis and a deeper understanding of the underlying chemical principles, empowering researchers to confidently produce this vital reagent.
Synthetic Strategy: A Two-Pronged Approach to Fmoc-L-Cys(Me)-OH
The synthesis of Fmoc-L-Cys(Me)-OH can be efficiently achieved through two primary and reliable routes, both culminating in the desired product with good yield and purity. The choice between them often depends on the availability of starting materials and the scale of the synthesis.
-
Route A: S-Alkylation followed by N-Fmoc Protection. This is the most direct and commonly employed method. It begins with the commercially available S-methyl-L-cysteine, which is then subjected to N-protection using an appropriate Fmoc-donating reagent.
-
Route B: Reductive Ring Opening of a Thiazolidine Precursor. An alternative and elegant approach starts from (R)-thiazolidine-4-carboxylic acid. This route involves a reductive cleavage of the thiazolidine ring followed by in-situ methylation and subsequent N-Fmoc protection.[2]
This guide will focus on the more common and straightforward Route A , providing a detailed, step-by-step protocol suitable for most laboratory settings.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Fmoc-L-Cys(Me)-OH via Route A.
Caption: Workflow for the synthesis of Fmoc-L-Cys(Me)-OH.
Experimental Protocol: Synthesis of Fmoc-L-Cys(Me)-OH
This protocol is adapted from established methodologies for the N-Fmoc protection of amino acids.[2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| S-methyl-L-cysteine | ≥98% | Standard chemical supplier | |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | ≥98% | Standard chemical supplier | |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard chemical supplier | |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Standard chemical supplier | |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard chemical supplier | For extraction |
| Hexanes | ACS Grade | Standard chemical supplier | For crystallization |
| Hydrochloric Acid (HCl) | 1 M solution | Standard chemical supplier | For acidification |
| Deionized Water |
Step-by-Step Procedure
-
Dissolution of S-methyl-L-cysteine:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve S-methyl-L-cysteine (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Adjust the pH of the solution to approximately 10 by the careful addition of more 10% aqueous sodium carbonate. The deprotonation of the amino group is crucial for the subsequent nucleophilic attack.
-
Cool the solution to 0 °C in an ice-water bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
-
Addition of Fmoc-OSu:
-
In a separate beaker, dissolve Fmoc-OSu (0.95 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the cooled S-methyl-L-cysteine solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. A slight excess of the amino acid is used to ensure complete consumption of the more expensive Fmoc-OSu.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
-
Reaction Work-up and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate (2x) to remove any unreacted Fmoc-OSu and other organic-soluble impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl. The product will precipitate as a white solid.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Visualizing the Chemical Transformation
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Fmoc-S-Methyl-L-Cysteine
Introduction: The Strategic Role of Fmoc-S-Methyl-L-Cysteine in Advanced Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the judicious selection of amino acid derivatives is a cornerstone of success. This compound emerges as a specialized yet crucial building block for the synthesis of complex peptides, particularly those where the thiol functionality of cysteine requires robust protection that is orthogonal to standard acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, reactivity, and strategic applications. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for its effective and reliable use.
PART 1: Core Physicochemical Properties: A Foundation for Synthetic Success
A granular understanding of the physical and chemical characteristics of this compound is fundamental to its successful application in peptide synthesis. These properties govern its handling, solubility, and reactivity throughout the synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₁₉NO₄S |
| Molecular Weight | 357.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 114-145 °C |
| Solubility | Soluble in N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP); Insoluble in water. |
| Optical Rotation ([α]²⁰/D) | -45 ± 2° (c=1 in DMF) |
| Purity (HPLC) | Typically ≥98% |
Expert Insight: The broad melting point range can be indicative of the presence of rotamers or minor impurities. It is crucial to ensure high purity (≥98%) by HPLC to avoid the incorporation of truncated or modified sequences in the final peptide. The excellent solubility in standard SPPS solvents ensures efficient delivery and reactivity during the coupling steps.
PART 2: The Chemistry of this compound in SPPS
The S-Methyl Protecting Group: A Deliberate Choice for Orthogonality
The S-methyl group is a thioether linkage that provides robust protection for the cysteine sulfhydryl group. Its selection is predicated on its stability under the conditions used for the removal of other protecting groups, a concept known as orthogonality.[1]
-
Base Stability: The S-methyl group is completely stable to the repeated treatments with 20% piperidine in DMF used for the cleavage of the N-terminal Fmoc group during each cycle of peptide elongation.
-
Acid Stability: It is largely stable to the standard trifluoroacetic acid (TFA) cocktails (e.g., TFA/H₂O/TIS 95:2.5:2.5) used for the final cleavage of the peptide from the resin and the removal of most common acid-labile side-chain protecting groups like tert-butyl (tBu) and trityl (Trt). This stability is the cornerstone of its utility in strategies requiring selective deprotection.
Diagram 1: The Orthogonal Protection Strategy
Caption: Workflow illustrating the orthogonality of the S-methyl group.
Incorporation into the Peptide Chain: Mitigating Side Reactions
The coupling of Fmoc-cysteine derivatives is known to be susceptible to racemization, especially when using phosphonium or uronium-based coupling reagents in the presence of a strong base like diisopropylethylamine (DIEA).[2][3]
Expertise & Experience: To suppress racemization, it is highly recommended to use coupling methods that proceed under more neutral or slightly acidic conditions. The use of carbodiimide activators, such as diisopropylcarbodiimide (DIC), in the presence of an additive like Oxyma Pure or 6-Cl-HOBt, is a field-proven strategy to maintain the chiral integrity of the cysteine residue.[4]
Protocol 1: Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next cycle.
Diagram 2: Recommended Coupling Workflow for Fmoc-Cys(Me)-OH
Caption: Workflow for coupling Fmoc-Cys(Me)-OH with racemization suppression.
Deprotection of the S-Methyl Group: A Critical Step
The robustness of the S-methyl group necessitates harsh acidic conditions for its cleavage, which is a critical consideration in the overall synthetic strategy.
2.3.1. Hydrogen Fluoride (HF) Cleavage
The traditional method for S-methyl deprotection is treatment with anhydrous hydrogen fluoride (HF). This method is highly effective but requires specialized, hazardous equipment and stringent safety protocols. The mechanism involves the protonation of the thioether sulfur, followed by an Sₙ2 displacement by a scavenger or fluoride ion.
2.3.2. TFMSA/TFA and TMSOTf/TFA Cleavage: Safer Alternatives
Trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA are commonly used as "low-HF" or "HF-free" systems that can cleave the S-methyl group.[5][6][7] These reagents are strong Lewis acids that facilitate the cleavage of the thioether bond.
Protocol 2: Deprotection of S-Methyl Cysteine using TMSOTf/TFA
Caution: This procedure involves highly corrosive and toxic reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Peptide-Resin Preparation: Ensure the peptide is fully elongated and the N-terminal Fmoc group is removed. The peptide-resin must be thoroughly dried.
-
Cleavage Cocktail Preparation: In a cooled vessel (ice bath), prepare a cleavage cocktail consisting of 1 M TMSOTf in TFA with scavengers such as thioanisole and m-cresol.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum. The crude peptide is then purified by preparative RP-HPLC.
Self-Validating System: The successful deprotection can be confirmed by mass spectrometry, which will show a mass loss of 14 Da (CH₂). The appearance of a free thiol can be confirmed using Ellman's test.
Potential Side Reactions and Mitigation Strategies
-
Oxidation: The thioether of the S-methyl group can be susceptible to oxidation to the corresponding sulfoxide during synthesis, particularly during prolonged exposure to air or oxidizing agents.[8][9][10]
-
Mitigation: Use of degassed, high-purity solvents and performing the synthesis under an inert atmosphere (nitrogen or argon) can minimize oxidation. The addition of antioxidants like dithiothreitol (DTT) to cleavage cocktails can also be beneficial, although this is more relevant for methionine-containing peptides.[3]
-
-
S-Alkylation during Cleavage: During the final TFA cleavage of other side-chain protecting groups, the liberated carbocations (e.g., from tBu groups) can potentially alkylate the S-methyl cysteine.
-
Mitigation: The use of a scavenger cocktail containing triisopropylsilane (TIS) is crucial to efficiently quench these reactive carbocations.
-
PART 3: Strategic Applications in Drug Discovery and Protein Science
The unique stability profile of the S-methyl group makes this compound an invaluable tool for specific applications.
Regioselective Synthesis of Peptides with Multiple Disulfide Bonds
A primary application is in the synthesis of peptides containing multiple disulfide bridges.[1][11][12] By using an orthogonal protection strategy, different pairs of cysteines can be deprotected and oxidized sequentially.
Example Strategy:
-
Synthesize a peptide with two pairs of cysteines protected with different groups, for example, Cys(Trt) and Cys(SMe).
-
After chain elongation, selectively deprotect the Trt groups using a mild acid treatment (e.g., 1-2% TFA in DCM), leaving the SMe groups intact.
-
Perform the first disulfide bond formation through oxidation (e.g., air oxidation or iodine).
-
Cleave the peptide from the resin using a standard TFA cocktail, which will also remove other acid-labile protecting groups, but not the S-methyl groups.
-
Purify the single-disulfide-bridged peptide.
-
Deprotect the S-methyl groups using HF or TMSOTf/TFA.
-
Perform the second disulfide bond formation.
Diagram 3: Regioselective Disulfide Bond Formation
Caption: Workflow for regioselective two-disulfide bond formation.
Conclusion
This compound is a highly specialized amino acid derivative that offers a strategic advantage in the synthesis of complex peptides. Its robust S-methyl protecting group provides the orthogonality required for intricate synthetic routes, most notably the regioselective formation of multiple disulfide bonds. A thorough understanding of its physicochemical properties, potential for racemization during coupling, and the harsh conditions required for its deprotection is paramount for its successful application. By employing the protocols and mitigation strategies outlined in this guide, researchers can confidently leverage the unique chemical attributes of this compound to advance their research in peptide chemistry, drug discovery, and protein engineering.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] [pubmed.ncbi.nlm.nih.gov]
- 6. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. | Sigma-Aldrich [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Application of Fmoc-S-Methyl-L-Cysteine in Solid-Phase Peptide Synthesis
Abstract
Fmoc-S-Methyl-L-Cysteine is a pivotal amino acid derivative for researchers and drug developers engaged in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile N-α-Fmoc protecting group and a chemically stable S-methyl moiety, allows for the precise incorporation of a permanently modified cysteine residue into peptide sequences. This modification is critical for applications where the prevention of disulfide bond formation is desired, or where the methylthio group itself contributes to the biological activity or structural stability of the final peptide. This guide provides an in-depth exploration of the physicochemical properties of this compound, the scientific rationale for its use, and a detailed, field-proven protocol for its application in Fmoc-based SPPS workflows.
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of a synthesis building block is the bedrock of reproducible and successful experimentation. This compound is a white crystalline powder under standard conditions.[1] Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 357.42 g/mol | [2][3][4][5] |
| Exact Mass | 357.103485 Da | [2][6] |
| Molecular Formula | C₁₉H₁₉NO₄S | [1][2][3][4] |
| CAS Number | 138021-87-1 | [1][2][3][4] |
| Appearance | White Powder | [1][2] |
| Purity | ≥98% (by HPLC) | [1][3] |
| Storage Conditions | 2-8°C | [2] |
| Synonyms | Fmoc-L-Cys(Me)-OH, N-α-(9-Fluorenylmethoxycarbonyl)-S-methyl-L-cysteine | [1][2] |
Core Scientific Principles: A Tale of Two Moieties
The utility of this compound in peptide synthesis is dictated by the distinct chemical behaviors of its two key functional moieties: the N-α-Fmoc group and the S-methyl group. Understanding the causality behind their roles is essential for designing robust synthetic strategies.
The N-α-Fmoc Group: An Orthogonal Gatekeeper
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most common orthogonal protection strategy in modern SPPS.[7] Its function is to "cap" the alpha-amino group of the cysteine, preventing it from reacting out of turn during the peptide chain elongation process.
The Principle of Base-Lability: The Fmoc group is stable to the acidic conditions used to cleave many side-chain protecting groups and the final peptide from the resin. However, it is rapidly removed by treatment with a secondary amine base, typically piperidine.[8] This deprotection occurs via a β-elimination mechanism, liberating the N-terminal amine for the next coupling step.[8] This orthogonal nature—acid-stable but base-labile—is what allows for the selective and sequential construction of the peptide chain.
Caption: Fmoc deprotection workflow using piperidine.
The S-Methyl Group: A Permanent Modification
Unlike many cysteine derivatives used in SPPS where the sulfur-protecting group (e.g., Trityl (Trt), Acetamidomethyl (Acm)) is designed to be removed during the final cleavage step to yield a free thiol, the S-methyl group in this compound is a stable, non-labile modification.[9][10]
Causality and Implications:
-
Disulfide Bond Prevention: The primary reason for its use is to introduce a cysteine residue that cannot form disulfide bonds.[10] The methyl group covalently blocks the thiol, making it unavailable for oxidation. This is crucial for synthesizing peptides where intramolecular or intermolecular disulfide bridging would be detrimental to structure or function.
-
Bioisosteric Replacement: In drug development, S-methyl-cysteine can serve as a bioisostere for methionine, or it can be introduced to probe the role of a specific thiol group in a peptide's biological activity.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is incorporated into a growing peptide chain using the standard, cyclical workflow of Fmoc-SPPS. The process involves repeated cycles of deprotection and coupling until the desired sequence is assembled on a solid resin support.
The Fmoc-SPPS Elongation Cycle
The following diagram illustrates the core iterative workflow for adding an amino acid residue, such as this compound, to the peptide chain.
Caption: The four-step cyclical workflow of Fmoc-SPPS.
Detailed Experimental Protocol: Single Coupling of this compound
This protocol describes the manual incorporation of a single this compound residue onto a resin-bound peptide chain with a free N-terminal amine.
Prerequisites:
-
Solid support (e.g., Rink Amide resin) pre-loaded with the initial peptide sequence, with the N-terminal Fmoc group having been removed.[11]
-
High-quality, amine-free Dimethylformamide (DMF).[11]
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling/Activating Agent: e.g., HCTU (1-(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Solvent: Anhydrous, amine-free DMF
Methodology:
-
Resin Preparation & Swelling:
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound and an equimolar amount of HCTU in a minimal volume of DMF.
-
Add the base (DIPEA) to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the activated ester intermediate.
-
Allow this activation mixture to stand for 2-5 minutes before adding it to the resin. Causality: This pre-activation step ensures the highly reactive species is formed before it comes into contact with the resin, maximizing coupling efficiency and minimizing potential side reactions.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the drained, swelled peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[7]
-
Self-Validation: To ensure the reaction has gone to completion, a small sample of resin beads can be removed and subjected to a Kaiser test (Ninhydrin test). A negative result (beads remain colorless or yellow) indicates that all free primary amines have been acylated, signifying a successful coupling.
-
-
Post-Coupling Wash:
-
Drain the reaction vessel to remove the coupling solution.
-
Thoroughly wash the peptide-resin with DMF (3-5 times) to remove any unreacted reagents and byproducts.[8] This washing step is crucial for the purity of the final peptide.
-
-
Chain Elongation or Capping:
-
The resin is now ready for the next cycle, starting with the deprotection of the newly added Fmoc group to continue chain elongation.
-
Alternatively, if this is the final residue, the N-terminal Fmoc group can be removed, and the peptide can be cleaved from the resin.
-
-
Final Cleavage from Resin:
-
After the full sequence is assembled, the peptide is cleaved from the solid support.
-
A standard cleavage cocktail for acid-labile side chains (that will not affect the S-methyl group) is Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol, and 2% anisole.
-
The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[7]
-
The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether.
-
Conclusion
This compound is an indispensable tool for peptide chemists and drug discovery professionals. Its defining feature—the stable S-methyl group—provides a reliable method for introducing a non-reactive cysteine analogue, thereby preventing disulfide bond formation and enabling the synthesis of peptides with unique structural and functional properties.[1] By leveraging the robust and well-understood principles of Fmoc-SPPS, researchers can confidently incorporate this valuable building block to advance the frontiers of peptide-based therapeutics and biochemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. This compound - 楚肽生物科技 [apeptides.com]
- 5. N-Fmoc-S-methyl-L-cysteine, 95% | CymitQuimica [cymitquimica.com]
- 6. This compound | C19H19NO4S | CID 7019705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chempep.com [chempep.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. N-Fmoc-S-methyl-L-cysteine | Benchchem [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes & Protocols: Strategic Coupling of Fmoc-S-Methyl-L-Cysteine in Solid-Phase Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Fmoc-S-Methyl-L-Cysteine in Peptide Chemistry
This compound is a valuable derivative for solid-phase peptide synthesis (SPPS), particularly when the innate reactivity of the cysteine thiol is undesirable in the final peptide sequence. The S-methyl group serves as a small, stable, and non-labile protecting group that is resistant to the standard acidolytic cleavage conditions used in Fmoc-SPPS (e.g., Trifluoroacetic acid, TFA)[1]. This characteristic makes it an ideal choice for applications in drug development and the synthesis of bioactive peptides where a permanent thioether is required, or to prevent the formation of disulfide bonds[1].
However, the incorporation of any cysteine derivative into a growing peptide chain presents a significant challenge: a heightened susceptibility to racemization. The electron-withdrawing nature of the sulfur atom increases the acidity of the α-proton, making it prone to abstraction under the basic conditions inherent to many coupling protocols. This can lead to the formation of the D-enantiomer, compromising the purity, structure, and biological activity of the final peptide. Therefore, a carefully optimized coupling strategy is not merely recommended; it is critical for success.
This guide provides a detailed examination of the mechanistic challenges and offers field-proven protocols to ensure the efficient and stereochemically pure incorporation of this compound.
The Core Challenge: Understanding and Mitigating Cysteine Racemization
The primary side reaction during the coupling of cysteine derivatives is racemization at the α-carbon. This process is significantly accelerated by base-mediated activation methods, particularly those involving a pre-activation step with strong tertiary amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)[2][3][4]. The mechanism involves the abstraction of the α-proton to form a planar enolate intermediate, which can be re-protonated from either face, leading to a mixture of L- and D-isomers.
Studies have shown that standard coupling protocols using aminium/uronium salts like HBTU or HATU with DIEA can result in unacceptable levels of racemization (5-50%)[2][3]. The risk is further exacerbated by elevated temperatures, such as those used in microwave-assisted peptide synthesis[5].
Figure 1: Mechanism of base-catalyzed racemization of Cysteine during peptide coupling.
Strategies to minimize racemization are paramount and form the basis of the recommended protocols:
-
Choice of Base : Weaker, more sterically hindered bases like 2,4,6-trimethylpyridine (collidine) are significantly better than DIEA or NMM at suppressing racemization[2][3].
-
Avoiding Pre-activation : For aminium/uronium salt couplings, adding the reagents directly to the resin without a pre-activation period minimizes the time the activated amino acid is exposed to the base before coupling, reducing the window for proton abstraction[2].
-
Carbodiimide Methods : Coupling reagents like N,N'-diisopropylcarbodiimide (DIC), when used with nucleophilic additives like OxymaPure® or 1-hydroxybenzotriazole (HOBt), proceed under more neutral conditions and are highly effective at preventing racemization[6][7].
Recommended Coupling Protocols
The choice of protocol depends on a balance between coupling efficiency and the absolute requirement for minimizing racemization. For this compound, prioritizing stereochemical purity is essential.
Protocol 1: High-Fidelity Coupling via DIC/OxymaPure®
This method is the gold standard for minimizing racemization of cysteine residues. It avoids the use of a tertiary amine base for activation, relying instead on the formation of a highly reactive O-acylisourea intermediate that is rapidly converted to a less racemization-prone Oxyma active ester[8][9].
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt)
-
Resin-bound peptide with free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure (0.1 mmol scale):
-
Resin Preparation : Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times)[10].
-
Reagent Solution : In a separate vessel, dissolve this compound (3-4 eq., ~107-143 mg) and OxymaPure® (3-4 eq., ~43-57 mg) in DMF (approx. 2 mL).
-
Initiate Coupling : Add the solution from step 2 to the vessel containing the washed resin.
-
Add DIC : Immediately add DIC (3-4 eq., ~47-63 µL) to the reaction vessel.
-
Reaction : Agitate the mixture at room temperature for 1-3 hours. Longer coupling times may be necessary for sterically hindered sequences[11].
-
Monitoring : Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of resin beads to check for completion. A negative result (clear/yellow beads) indicates a complete reaction[12].
-
Washing : Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
Protocol 2: Optimized Aminium Salt Coupling (HATU/Collidine)
For particularly difficult or sterically hindered couplings where maximum reactivity is needed, an aminium salt like HATU can be employed. However, strict modifications are necessary to control racemization. This protocol avoids pre-activation and substitutes the standard strong base (DIEA) with the weaker, bulkier base collidine[2][3][4].
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine (TMP)
-
Resin-bound peptide with free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure (0.1 mmol scale):
-
Resin Preparation : Perform Fmoc deprotection and washing as described in Protocol 1, Step 1.
-
Prepare Reagents : In a separate vessel, dissolve this compound (3-4 eq., ~107-143 mg) and HATU (2.9-3.9 eq., ~110-148 mg) in DMF (approx. 2 mL).
-
Base Addition : Add 2,4,6-Collidine (6-8 eq., ~98-131 µL) to the reagent solution from Step 2. Crucially, do not allow this mixture to pre-activate for more than 30-60 seconds.
-
Initiate Coupling : Immediately add the entire solution to the reaction vessel containing the washed resin.
-
Reaction : Agitate the mixture at room temperature for 30-60 minutes. HATU-mediated couplings are typically very rapid[13].
-
Monitoring & Washing : Follow steps 6 and 7 from Protocol 1 to confirm completion and wash the resin.
Data Summary: Comparison of Coupling Conditions
The following table summarizes the key parameters and expected outcomes for different coupling strategies for this compound.
| Coupling Reagent | Additive | Base | Pre-activation | Relative Speed | Expected Racemization | Citation(s) |
| HBTU / HATU | HOBt / HOAt | DIEA / NMM | 2-5 min | Very Fast | High to Very High | [3][5] |
| HBTU / HATU | HOBt / HOAt | Collidine | None | Fast | Low | [2][3][4] |
| DIC | HOBt | None | N/A | Moderate | Very Low | [7] |
| DIC | OxymaPure® | None | N/A | Moderate-Fast | Extremely Low | [6][8][9] |
Note: The conditions listed in bold represent the most highly recommended strategies for preserving stereochemical integrity.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
deprotection of Fmoc-S-Methyl-L-Cysteine side chain
Application Note & Protocol
Topic: Chemical Stability and Handling of Fmoc-S-Methyl-L-Cysteine in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable derivative for incorporating a stable methylthioether functionality into peptide sequences, a common feature in various bioactive molecules.[1] A frequent point of inquiry revolves around the lability of the S-methyl group, particularly concerning its potential removal or "deprotection." This document clarifies that the S-methyl group is not a protecting group in the conventional sense but a permanent side-chain modification. It is robust and stable throughout standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) protocols, including iterative Nα-Fmoc deprotection with piperidine and the final acidolytic cleavage from the resin. This guide provides a detailed examination of the S-methyl group's stability, explains the underlying chemical principles, and offers protocols for the correct handling and analytical verification of peptides containing this residue.
Introduction: Understanding the Role of S-Methyl-L-Cysteine
In peptide chemistry, protecting groups are temporary moieties installed on reactive functional groups (e.g., the α-amine or side chains) to prevent undesired side reactions during chain elongation.[2] These groups are designed to be removed selectively under specific conditions. For cysteine, common side-chain (thiol) protecting groups include Trityl (Trt), Acetamidomethyl (Acm), and tert-butyl (tBu), each with a distinct removal strategy.[3]
This compound, however, falls into a different category. The S-methyl group is a permanent modification, creating a thioether that is chemically distinct from a protected thiol. It is incorporated when the desired final peptide sequence requires a methylthioether moiety, analogous to how methionine is used. Therefore, the primary consideration is not its deprotection but ensuring its stability and integrity throughout the synthesis.
Stability During Nα-Fmoc Deprotection
The iterative removal of the Nα-Fmoc group is a cornerstone of Fmoc-SPPS, typically achieved by treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
Mechanism of Nα-Fmoc Removal
The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The piperidine base abstracts the acidic proton on the fluorenyl ring system, leading to the collapse of the resulting intermediate and the formation of dibenzofulvene (DBF) and carbon dioxide.[4] This process liberates the N-terminal amine for the next coupling step.
Inertness of the S-Methyl Thioether
The S-methyl thioether bond is a stable covalent linkage that is completely inert to the mild basic conditions of piperidine treatment. It lacks an acidic proton and is not susceptible to β-elimination. This chemical stability is fundamental to the successful incorporation of S-Methyl-L-Cysteine into peptide chains using the Fmoc strategy.
Caption: Fmoc-SPPS cycle showing the stability of the S-methyl side chain.
Stability During Final Cleavage and Global Deprotection
Following chain assembly, the peptide is cleaved from the solid support, and all remaining acid-labile side-chain protecting groups are removed simultaneously. This is typically accomplished with a strong acid, most commonly Trifluoroacetic acid (TFA), in the presence of "scavengers."[5]
The Role of the Cleavage Cocktail
A standard cleavage cocktail is often composed of TFA, water, and a scavenger like triisopropylsilane (TIS). During cleavage, protective groups like tBu (from Asp, Glu, Tyr, Ser, Thr) and Trt (from Cys, Asn, Gln, His) are released as highly reactive carbocations.[5][6] Scavengers are nucleophilic species added to irreversibly trap these cations, preventing them from causing deleterious side reactions such as the re-alkylation of sensitive residues like Tryptophan and Methionine.[5][7]
High Stability of the S-Methyl Group in Strong Acid
The carbon-sulfur bond in the S-methyl thioether is exceptionally stable to strong acids like TFA. Unlike S-Trt, which is specifically designed to be cleaved by TFA to generate a free thiol, the S-methyl group remains firmly attached to the cysteine side chain. Cleavage of this bond would require exceptionally harsh conditions (e.g., strong reducing agents or metal catalysts) that would invariably degrade the entire peptide.
Caption: Final cleavage process showing the inertness of the S-methyl group.
Comparative Stability of Cysteine Modifications
To provide context, the stability of the S-methyl group is contrasted with common S-protecting groups in the table below. This data underscores why S-methyl should be considered a permanent modification.
| Group/Modification | Type | Cleavage / Removal Conditions | Stability to 20% Piperidine/DMF | Stability to 95% TFA |
| S-methyl (S-Me) | Permanent Modification | Not removed under standard SPPS conditions | High | High |
| S-trityl (S-Trt) | Acid-Labile Protecting Group | 95% TFA with scavengers (e.g., TIS, EDT).[3] | High | Low |
| S-acetamidomethyl (Acm) | Stable Protecting Group | Mercury(II) acetate followed by H2S, or Iodine.[8] | High | High |
| S-tert-butyl (S-tBu) | Stable Protecting Group | Mercury(II) acetate or TFMSA/TFA.[3][8] | High | High |
| S-4-methoxybenzyl (Mob) | Acid-Labile Protecting Group | Strong acids (e.g., TFA/TFMSA, HF). Can be labile to TFA/TIS at elevated temperatures.[7] | High | Moderate-Low |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Incorporating this compound
This protocol outlines the standard steps for incorporating this compound into a peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) in DMF for 30-60 minutes.
-
Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene. Perform a qualitative test (e.g., Ninhydrin test) to confirm the presence of a free primary amine.[4]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activator (e.g., HBTU, HATU, HOBt/DIC) in DMF.
-
Add a base (e.g., DIPEA, 2,4,6-Collidine) to activate the carboxyl group.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash with DMF.
-
Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Final Cleavage and Peptide Precipitation
This protocol is for the final release of the S-Methyl-Cysteine-containing peptide from the resin.
-
Resin Preparation: After the final Nα-Fmoc deprotection and washing, wash the peptide-resin with Dichloromethane (DCM) (3-5 times) and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, Reagent B (TFA/Phenol/Water/TIS, 88:5:5:2 v/v/v/v) or a simpler TFA/Water/TIS (95:2.5:2.5 v/v/v) mixture is effective.[5] Note: Use a well-ventilated fume hood and appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the TFA solution slightly under a gentle stream of nitrogen.
-
Add the concentrated filtrate dropwise into a centrifuge tube containing cold (0 °C) diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Centrifuge the suspension (e.g., 3000 rpm for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers and organic byproducts.
-
-
Drying: After the final wash, dry the peptide pellet under vacuum to obtain the crude product.
Protocol 3: Analytical Verification by LC-MS
This protocol confirms the successful synthesis and integrity of the S-Methyl-L-Cysteine residue.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of mobile phase A (e.g., 0.1% Formic Acid in Water) and mobile phase B (e.g., 0.1% Formic Acid in Acetonitrile).
-
Monitor the elution profile using a UV detector (214 nm and 280 nm).
-
Couple the eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
-
Data Interpretation:
-
Expected Mass: Calculate the theoretical average molecular weight of your target peptide.
-
Observed Mass: Analyze the mass spectrum for the [M+H]+, [M+2H]2+, etc., ions corresponding to the theoretical mass. The presence of the correct mass confirms the integrity of the S-Methyl-L-Cysteine residue.
-
Purity Assessment: The area of the main peak in the UV chromatogram provides an estimate of the crude peptide's purity.
-
Side Product Analysis: Look for common side products. For S-Methyl-Cysteine, a potential side product is oxidation to the sulfoxide (+16 Da) or sulfone (+32 Da), though this is less common than with methionine.
-
Conclusion
The S-methyl group of this compound is not a protecting group but a stable, permanent side-chain modification. It is chemically robust and withstands the standard basic conditions of Nα-Fmoc deprotection and the strong acidic environment of final TFA-mediated cleavage. Researchers can confidently use this amino acid derivative to incorporate a methylthioether moiety into synthetic peptides, with the assurance that it will remain intact throughout the synthesis. Proper analytical verification by LC-MS is the final and essential step to confirm the identity and purity of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Applications of Fmoc-S-Methyl-L-Cysteine in Drug Discovery: A Senior Application Scientist's Guide
Introduction: The Strategic Role of S-Methyl Cysteine in Peptide Drug Design
In the landscape of peptide-based drug discovery, the precise control of amino acid side-chain reactivity is paramount. Cysteine, with its nucleophilic thiol group, is a cornerstone for establishing structural constraints through disulfide bonds, enabling site-specific conjugation, and participating in vital biological interactions. However, this inherent reactivity also presents significant challenges during solid-phase peptide synthesis (SPPS), necessitating the use of robust protecting groups. Fmoc-S-Methyl-L-Cysteine emerges as a key building block in this context, offering a stable and reliable method for introducing a protected cysteine residue into a peptide sequence.
The S-methyl group provides a permanent and stable protection of the thiol functionality under the standard conditions of Fmoc-SPPS, including repeated piperidine treatments for Fmoc deprotection and the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. This characteristic makes this compound an invaluable tool for researchers aiming to prevent disulfide bond formation and other side reactions associated with a free thiol. The incorporation of an S-methylated cysteine can also modulate the physicochemical properties of the final peptide, such as its lipophilicity and conformational preferences, which can have a profound impact on its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols and expert insights to empower researchers in their quest for novel peptide therapeutics.
Core Applications in Drug Discovery
The unique stability of the S-methyl group makes this compound particularly suitable for a range of applications in drug discovery, from fundamental structure-activity relationship (SAR) studies to the design of complex peptidomimetics.
Preventing Unwanted Disulfide Bond Formation and Oxidation
The primary application of this compound is to incorporate a cysteine residue while preventing the formation of undesired disulfide bonds, both intramolecular and intermolecular, during and after peptide synthesis.[1][2] This is particularly crucial in the synthesis of peptides with multiple cysteine residues where specific disulfide connectivity is desired, or in linear peptides where the presence of a free thiol could lead to dimerization and other side reactions. The S-methyl group is highly stable to the oxidative conditions that can inadvertently occur during peptide handling and purification.
Enhancing Metabolic Stability and Modulating Pharmacokinetics
The introduction of a methyl group on the sulfur atom can enhance the metabolic stability of a peptide.[3][4] The thioether bond of S-methyl cysteine is generally more resistant to enzymatic cleavage compared to a free thiol, which can be a target for various metabolic enzymes. This increased stability can lead to a longer in vivo half-life of the peptide therapeutic. Furthermore, the methylation of the cysteine side chain increases its lipophilicity, which can influence the peptide's absorption, distribution, and cell permeability.[5]
Probing Structure-Activity Relationships (SAR)
In SAR studies, this compound serves as an excellent tool to dissect the role of a specific cysteine residue in a peptide's biological activity. By replacing a native cysteine with its S-methylated counterpart, researchers can investigate whether the free thiol or the ability to form a disulfide bond is essential for receptor binding or enzymatic activity. This systematic approach allows for the rational design of more potent and selective peptide analogs.
Synthesis of Peptidomimetics and Constrained Peptides
This compound is a valuable building block in the synthesis of peptidomimetics and conformationally constrained peptides.[6] The S-methyl group can influence the local conformational preferences of the peptide backbone, which can be exploited to stabilize specific secondary structures, such as β-turns or α-helices. This conformational restriction can lead to enhanced biological activity and selectivity.
Experimental Protocols
The following protocols provide a detailed guide for the use of this compound in solid-phase peptide synthesis.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide containing an S-methylated cysteine residue on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.4-0.8 mmol/g loading)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), reagent grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Water, deionized
-
Diethyl ether, anhydrous
Workflow Diagram:
Caption: Standard Fmoc-SPPS workflow for peptide synthesis.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for another 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling (for this compound and other amino acids):
-
In a separate vial, dissolve this compound (3 eq.), Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (5 x 1 min) followed by DCM (5 x 1 min). Dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Note: The S-methyl group is stable under these standard cleavage conditions.
-
-
Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether. Lyophilize the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cleavage Cocktail Considerations for S-Methylated Peptides
The choice of cleavage cocktail is critical to ensure the integrity of the S-methyl group and other sensitive amino acids in the peptide sequence.
Table 1: Recommended Cleavage Cocktails for S-Methylated Peptides
| Reagent Cocktail | Composition (v/v/v) | Target Residues and Remarks |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys(S-Me), Met, Trp, and Tyr.[7] The scavengers protect against various side reactions. |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | A standard and effective cocktail for most peptides. TIS is an excellent scavenger for the trityl cations if other Cys(Trt) residues are present.[5] |
| TFA/DODT/Water | TFA/3,6-Dioxa-1,8-octanedithiol/H₂O (95:2.5:2.5) | A lower odor alternative to EDT-containing cocktails for scavenging. |
Causality behind Experimental Choices:
-
Scavengers (TIS, EDT, Thioanisole, Phenol): During TFA cleavage, protecting groups from other amino acids (e.g., t-butyl from Asp, Glu, Ser, Thr, Tyr; Pbf from Arg) are removed, generating reactive carbocations. These cations can alkylate sensitive residues like Trp and Met. Scavengers are nucleophilic compounds that trap these reactive species, preventing side reactions.[5][8] The S-methyl group on cysteine is generally not susceptible to alkylation but the presence of scavengers is crucial for the overall purity of the peptide.
-
Water: A small percentage of water is included in the cleavage cocktail to suppress aspartimide formation, a common side reaction involving aspartic acid residues.
Visualization of Key Concepts
Diagram 1: Orthogonality in Fmoc-SPPS with S-Methyl Cysteine
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
This diagram illustrates the principle of orthogonality, where the Fmoc group is selectively removed by a base, while the acid-labile side-chain protecting groups and the stable S-methyl group remain intact. The final acid cleavage removes the side-chain protecting groups, leaving the S-methylated cysteine in the final peptide.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through in-process controls and final product analysis.
-
Kaiser Test: This qualitative test is performed after each coupling step to ensure the complete reaction of the free amine. A negative result (yellow beads) indicates a successful coupling, while a positive result (blue beads) signifies an incomplete reaction that requires a recoupling step.
-
Mass Spectrometry (MS): After cleavage and purification, the molecular weight of the final peptide should be determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass of the S-methylated peptide, confirming the successful incorporation of this compound and the integrity of the S-methyl group.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the crude and purified peptide. A single, sharp peak is indicative of a pure product.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool in the arsenal of the peptide chemist engaged in drug discovery. Its ability to provide stable and permanent protection to the cysteine thiol group simplifies the synthesis of complex peptides and offers a strategic avenue for modulating the pharmacokinetic properties of therapeutic candidates. As the field of peptide therapeutics continues to evolve, the rational incorporation of modified amino acids like S-methyl cysteine will undoubtedly play an increasingly important role in the development of next-generation drugs with enhanced efficacy, stability, and patient compliance. The detailed protocols and insights provided in this guide are intended to facilitate the successful application of this valuable building block in your research endeavors.
References
- 1. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
use of Fmoc-S-Methyl-L-Cysteine for specific peptide sequences
An In-Depth Guide to the Strategic Use of Fmoc-S-Methyl-L-Cysteine in Solid-Phase Peptide Synthesis
Authored by: A Senior Application Scientist
Introduction: The Unique Challenges of Cysteine in Peptide Synthesis
Cysteine is a structurally and functionally unique amino acid. Its thiol side chain is a potent nucleophile, capable of forming critical disulfide bonds that dictate the tertiary structure and biological activity of many peptides and proteins.[1][2] However, this reactivity also presents significant hurdles during solid-phase peptide synthesis (SPPS). The primary challenges include:
-
Racemization: The α-proton of cysteine is particularly acidic, making it susceptible to base-catalyzed epimerization during the activation and coupling steps of Fmoc-SPPS.[3] This loss of stereochemical integrity can be substantial, especially when using common phosphonium or aminium-based coupling reagents, potentially leading to diastereomeric impurities that are difficult to separate.[4][5] Studies have shown that the choice of base and coupling conditions is critical to minimizing racemization to less than 1% per step.[4]
-
β-Elimination: Peptides with a C-terminal cysteine are notoriously prone to a side reaction known as β-elimination, particularly during the piperidine-mediated Fmoc deprotection steps.[3][6] The base can abstract the α-proton, leading to the elimination of the protected sulfhydryl group to form a highly reactive dehydroalanine (Dha) intermediate.[7] This intermediate can then react with piperidine to form a piperidinyl-alanine adduct, resulting in a significant side product with a mass shift of +51 Da.[8]
While various side-chain protecting groups like Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu) have been developed to mitigate these issues, they are not always completely effective and are designed to be removed to yield a free thiol.[6] A different strategy is required when the goal is to synthesize peptides containing a stable, non-native S-methylated cysteine residue. This is where this compound (Fmoc-Cys(Me)-OH) provides a unique and powerful solution.
This compound: A Strategic Building Block
This compound is a derivative where the thiol group is permanently protected as a thioether by a methyl group. This modification is not a temporary protecting group in the traditional sense; it is incorporated as a final, stable modification within the peptide sequence.
Chemical Properties and Advantages
The S-methyl group imparts several key advantages that directly address the challenges of cysteine incorporation:
-
Stability: The S-methyl thioether is exceptionally stable. It is completely resistant to the mildly basic conditions of Fmoc deprotection (piperidine) and the strongly acidic conditions of standard final cleavage from the resin (e.g., 95% Trifluoroacetic Acid - TFA).[9][10] This stability ensures the integrity of the residue throughout the entire synthesis process.
-
Reduced Racemization and β-Elimination: By converting the thiol to a thioether, the electron-withdrawing character of the sulfur side chain is altered, which is thought to slightly decrease the acidity of the α-proton. This, combined with the small steric profile of the methyl group, helps to suppress both base-catalyzed racemization and the β-elimination pathway.
-
Bioisosteric Replacement: S-methylcysteine can serve as a stable mimic of methionine or other residues in peptide analog studies, aiding in structure-activity relationship (SAR) investigations and the development of more robust therapeutic peptides.
Visualization of Structure and Key Reactions
Caption: Structure of Fmoc-Cys(Me)-OH and common side reactions of Cysteine in SPPS.
Applications and Peptide Sequences
Fmoc-Cys(Me)-OH is the building block of choice for peptide sequences where a permanent S-methylcysteine residue is desired. Its application is particularly relevant in the following areas:
-
Synthesis of Natural Peptides: For the synthesis of naturally occurring peptides that contain S-methylcysteine residues.
-
Drug Development and SAR Studies: As a tool for medicinal chemists to create peptide analogs with enhanced stability or modified biological activity.[9] Replacing a native Cys or Met with S-methylcysteine can prevent unwanted oxidation or disulfide scrambling while probing the steric and electronic requirements of a receptor binding pocket.
-
Peptides with C-terminal Cysteine Analogs: When a C-terminal S-methylcysteine is required, this derivative is highly advantageous as it avoids the β-elimination side reactions that plague standard C-terminal cysteine synthesis.[3][8]
Detailed Application Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated synthesizers.
Materials and Reagents
| Reagent | Recommended Grade / Purity | Supplier Example |
| This compound | >99% Purity | Chem-Impex, Bachem |
| Rink Amide or 2-Chlorotrityl Resin | 100-200 mesh | Sigma-Aldrich, Bachem |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major suppliers |
| Piperidine | >99.5% | Major suppliers |
| Dichloromethane (DCM) | ACS Grade | Major suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major suppliers |
| 2,4,6-Collidine | >99% | Major suppliers |
| HBTU / HATU | >99% | Major suppliers |
| HOBt / HOAt | >99% | Major suppliers |
| Trifluoroacetic Acid (TFA) | >99.5% | Major suppliers |
| Triisopropylsilane (TIS) | >98% | Major suppliers |
| Water | HPLC Grade | Major suppliers |
Workflow for Fmoc-Cys(Me)-OH Incorporation in SPPS
Caption: General workflow for incorporating Fmoc-Cys(Me)-OH in solid-phase peptide synthesis.
Step-by-Step Coupling Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Start with 0.1 mmol of a pre-swollen, N-terminal amine-free peptide-resin in a reaction vessel.
-
Ensure the previous Fmoc deprotection was complete and the resin has been thoroughly washed with DMF.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (141 mg, 0.4 mmol, 4 eq.) and HOBt (61 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add HBTU (152 mg, 0.4 mmol, 4 eq.).
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq.) or, to further suppress potential racemization, 2,4,6-Collidine (106 µL, 0.8 mmol, 8 eq.).[5]
-
Vortex the mixture for 1-2 minutes to pre-activate. Causality Note: Pre-activation ensures the formation of the active ester species before adding it to the resin-bound amine, which improves coupling efficiency.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Expert Insight: For sequences known to be difficult due to aggregation, extending the coupling time or gently warming the reaction to 35-40°C can be beneficial.[8]
-
-
Monitoring for Completion:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
A negative Kaiser test (beads remain yellow/colorless) indicates a complete reaction (free amines are consumed).
-
If the test is positive (blue beads), continue the coupling for another hour or perform a second coupling (recouple) with a freshly prepared activated amino acid solution.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
-
Proceed to Next Cycle:
-
The resin is now ready for the Fmoc deprotection of the newly added Fmoc-Cys(Me)-OH to continue the peptide chain elongation.
-
Final Cleavage and Deprotection
Since the S-methyl group is stable, a standard cleavage cocktail is used.
-
Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Causality Note: TIS is a carbocation scavenger that prevents alkylation of sensitive residues like Tryptophan by protecting groups cleaved during the acidic treatment.[8]
-
Cleavage: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Reaction: Agitate at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The peptide is now ready for purification by RP-HPLC.
Summary and Conclusion
This compound is a specialized but highly effective building block for modern peptide synthesis. Its inherent stability to both basic and acidic conditions makes it an ideal choice for incorporating a permanent S-methylated cysteine residue. By mitigating the common side reactions of racemization and β-elimination that plague standard cysteine derivatives, Fmoc-Cys(Me)-OH enables the straightforward and high-fidelity synthesis of complex peptide analogs for research, diagnostics, and therapeutic development.
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. The kinetics of β-elimination of cystine and the formation of lanthionine in gliadin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Fmoc-S-Methyl-L-Cysteine HPLC purification method
An Application Note and Protocol for the Reversed-Phase HPLC Purification of Fmoc-S-Methyl-L-Cysteine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust method for the purification of N-α-(9-Fluorenylmethoxycarbonyl)-S-methyl-L-cysteine (this compound) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a critical building block in Solid-Phase Peptide Synthesis (SPPS), where the purity of the starting material is paramount to achieving high yield and fidelity of the final peptide product.[1][2] Impurities can lead to the formation of deletion or modified peptide sequences, complicating downstream purification and compromising biological activity.[3] This document provides a foundational understanding of the separation principles, a detailed, step-by-step experimental protocol, and field-proven insights into method optimization and troubleshooting. The methodologies are designed for researchers, chemists, and drug development professionals who require high-purity Fmoc-amino acid derivatives for their work.
Principles of Separation: The Rationale for RP-HPLC
The successful purification of this compound hinges on the principles of reversed-phase chromatography. This technique separates molecules based on their hydrophobicity.
-
The Stationary Phase: A non-polar stationary phase is used, typically silica particles that have been surface-modified with C18 (octadecyl) alkyl chains. This creates a hydrophobic surface.[4]
-
The Mobile Phase: A polar mobile phase, consisting of a mixture of water and a miscible organic solvent like acetonitrile (ACN), is used to elute the sample.
-
The Analyte (this compound): This molecule possesses distinct domains that govern its chromatographic behavior:
-
The Fmoc Group: The large, polycyclic fluorenylmethoxycarbonyl group is highly non-polar and hydrophobic. This moiety is the primary driver of retention, interacting strongly with the C18 stationary phase.
-
The Amino Acid Core: The cysteine backbone, with its carboxylic acid and the S-methyl side chain, is more polar than the Fmoc group.
-
-
Mechanism of Separation: The molecule is retained on the column through hydrophobic interactions between the Fmoc group and the C18 chains. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the polarity of the mobile phase is decreased. This weakens the hydrophobic interactions, causing the this compound to elute from the column. Impurities that are more polar will elute earlier, while those that are more hydrophobic (e.g., potential dimers or byproducts with additional protecting groups) will elute later.
-
Role of Trifluoroacetic Acid (TFA): A small concentration (typically 0.1%) of TFA is added to both mobile phase components.[4] TFA serves as an ion-pairing agent. It protonates the carboxylic acid group and any free amines, suppressing their ionization. This action prevents peak tailing and results in sharper, more symmetrical peaks, significantly improving resolution.[4]
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₉NO₄S | [5] |
| Molecular Weight | 357.43 g/mol | [6][5] |
| Appearance | White Powder | [6][7] |
| CAS Number | 138021-87-1 | [6][8] |
| Purity (Typical) | ≥98% (by HPLC) | [6][8] |
| UV Absorbance | Maxima due to Fmoc group (~265 nm, ~301 nm) | [9] |
| Solubility | Soluble in organic solvents like DMF, ACN | [] |
Instrumentation, Materials, and Reagents
HPLC System Configuration
A standard preparative or semi-preparative HPLC system is required.
| Component | Specification | Rationale |
| Pumping System | Binary or Quaternary Gradient Pump | Essential for creating the precise mobile phase gradient needed for separation. |
| Injector | Manual or Autosampler | For introducing the sample onto the column. |
| Column Oven | Recommended | Maintains a stable column temperature (e.g., 30 °C) for reproducible retention times.[3] |
| Detector | UV-Vis Detector with variable wavelength | The Fmoc group has strong UV absorbance, making it easy to detect.[11][9] |
| Fraction Collector | Required for Preparative Scale | To collect the purified compound as it elutes. |
| Data Acquisition | Chromatography Data System (CDS) | For system control, data acquisition, and peak integration. |
Materials and Reagents
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic Acid (TFA), HPLC grade or better
-
HPLC Column: C18 Reversed-Phase Column (Preparative or Semi-Preparative). A wide-pore (300 Å) column is suitable for peptide derivatives, though a standard 100-120 Å pore size is also effective for single amino acids.[4]
-
0.22 µm or 0.45 µm Syringe Filters (PTFE or other solvent-compatible membrane)
-
Glass vials, pipettes, and standard laboratory glassware
Experimental Protocols
This section provides a detailed, step-by-step methodology for the purification workflow.
Workflow Overview
The overall process involves preparing the sample and mobile phases, running the HPLC purification, analyzing the collected fractions for purity, and finally, recovering the pure product.
Caption: HPLC purification workflow for this compound.
Protocol 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 1000 mL of HPLC-grade water in a clean glass bottle, add 1.0 mL of TFA. This creates a 0.1% (v/v) TFA in water solution.[4][11] Mix thoroughly.
-
Mobile Phase B (Organic): To 1000 mL of HPLC-grade acetonitrile in a separate clean glass bottle, add 1.0 mL of TFA to create a 0.1% (v/v) TFA in ACN solution.[4][11] Mix thoroughly.
-
Degassing: Degas both mobile phases for 10-15 minutes using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector, which can cause pressure fluctuations and baseline noise.[12]
Protocol 2: Sample Preparation
-
Dissolution: Accurately weigh the crude this compound. Dissolve it in a minimal amount of a suitable solvent. A good starting point is a 50:50 mixture of Mobile Phase A and Mobile Phase B.[4] If solubility is an issue, small amounts of pure DMF can be used, but minimize its volume as it can distort peak shape.
-
Concentration: Aim for a concentration of 10-50 mg/mL for preparative runs, depending on the column diameter and loading capacity. For initial analytical method development, a concentration of 1 mg/mL is sufficient.[11]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the injector or the column frit.[4]
Protocol 3: HPLC Purification Method
The following parameters are a robust starting point and can be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18, 5-10 µm, ≥250 mm length |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) |
| Detection Wavelength | 265 nm |
| Column Temperature | 30 °C |
| Injection Volume | Dependent on column size and sample concentration |
Optimized Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 60 | 40 | Linear |
| 5.0 | 60 | 40 | Linear |
| 35.0 | 20 | 80 | Linear |
| 40.0 | 5 | 95 | Linear |
| 45.0 | 5 | 95 | Linear |
| 46.0 | 60 | 40 | Linear |
| 55.0 | 60 | 40 | Linear |
Method Execution Steps:
-
System Purge: Purge both pump lines with their respective mobile phases to ensure they are free of air and previous solvents.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 10-15 minutes or until a stable baseline is achieved.[11]
-
Injection: Inject the filtered sample onto the column.
-
Elution and Collection: Run the gradient method. Monitor the chromatogram in real-time and begin collecting fractions just before the main peak begins to elute and continue until the tail of the peak returns to baseline. Collect small fractions across the peak to isolate the purest portions.
-
Re-equilibration: After the gradient run is complete, allow the system to re-equilibrate at the initial conditions before the next injection.
Protocol 4: Post-Purification Processing
-
Purity Analysis: Analyze a small aliquot of each collected fraction using a rapid analytical HPLC method (a faster gradient on an analytical C18 column can be used) to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >99.5%).
-
Solvent Removal: Remove the acetonitrile and water/TFA by lyophilization (freeze-drying). This is the preferred method as it avoids heating the sample, which could cause degradation. The TFA will also be removed as it is volatile.
Method Optimization and Troubleshooting
The provided protocol is a strong starting point, but optimization may be required based on the specific impurity profile of the crude material.
Causality Behind Experimental Choices
-
Column Choice (C18): The C18 phase provides strong hydrophobic retention for the Fmoc group, which is essential for good separation from more polar impurities.[4]
-
Gradient Shape: The initial isocratic hold at 40% B allows all components to bind to the column head. The long, shallow gradient from 40% to 80% B over 30 minutes is the "working" part of the separation, designed to provide high resolution between the main product and closely eluting impurities. The final steep ramp to 95% B is a "wash step" to elute any highly retained, non-polar impurities from the column.
-
Detection Wavelength (265 nm): The fluorenyl ring of the Fmoc group has a strong characteristic absorbance maximum around 265 nm, providing high sensitivity for detection.[3][11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Column Overload: Injecting too much sample mass.[13] Inappropriate pH: Mobile phase pH is too close to the pKa of the analyte. Column Degradation: Loss of stationary phase or clogged frit. | Reduce the injection volume or sample concentration. Ensure 0.1% TFA is present in the mobile phase to maintain a low pH (~2) and suppress ionization.[4] Replace the column or try back-flushing with a strong solvent. |
| Poor Resolution | Gradient is too steep: Elution happens too quickly for separation to occur. Incorrect Mobile Phase: The organic solvent is not strong enough. | Decrease the slope of the gradient (e.g., run from 40% to 70% B over a longer time).[11] Acetonitrile is generally the best choice for peptide derivatives due to its low viscosity and UV transparency. |
| High Backpressure | System Clog: Particulate matter from the sample or mobile phase has blocked a frit or the column. Precipitation: Sample has precipitated on the column due to poor solubility in the initial mobile phase. | Filter all samples and mobile phases.[13] Systematically disconnect components to isolate the source of the blockage. Ensure the sample is fully dissolved before injection. Consider dissolving in a stronger solvent or injecting a smaller volume. |
| Ghost Peaks | Contamination: Carryover from a previous injection or contaminated mobile phase. Air Bubbles: Inadequately degassed mobile phase. | Run a blank gradient (injecting only mobile phase) to check for system contamination. Ensure mobile phases are properly degassed.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C19H19NO4S | CID 7019705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. N-Fmoc-S-methyl-L-cysteine | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Introduction: The Significance of S-methyl-cysteine in Proteomics and Drug Development
An Application Note and Protocol for the Mass Spectrometry Analysis of Peptides with S-methyl-cysteine
S-methyl-cysteine (SMC) is a post-translationally modified amino acid that plays a crucial role in various biological processes and is of increasing interest in pharmaceutical research. It can arise from the reaction of cysteine residues with methylating agents or be incorporated during peptide synthesis. From a biological perspective, the methylation of cysteine residues can modulate protein structure and function, acting as a key regulator in cellular signaling pathways. In the context of drug development, peptides containing S-methyl-cysteine are explored for their therapeutic potential, and understanding their metabolic fate, including methylation, is critical.
The analysis of peptides containing S-methyl-cysteine by mass spectrometry (MS) presents unique challenges and opportunities. The modification introduces a specific mass shift and, more importantly, a distinct fragmentation behavior under common dissociation techniques like Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). A thorough understanding of these characteristics is paramount for the confident identification and quantification of SMC-containing peptides.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analysis of S-methyl-cysteine-containing peptides using liquid chromatography-mass spectrometry (LC-MS). We will delve into the underlying chemistry, provide detailed protocols for sample preparation and analysis, and offer insights into data interpretation, ensuring a self-validating system for your experimental workflow.
Part 1: Foundational Chemistry and Mass Spectrometry Behavior of S-methyl-cysteine
The key to successfully analyzing S-methyl-cysteine-containing peptides lies in understanding its behavior during MS analysis. The S-methyl group is relatively labile and can undergo specific fragmentation pathways that can be both a diagnostic tool and a potential source of confusion if not properly interpreted.
Mass Shift: The methylation of a cysteine residue results in a mass increase of 14.01565 Da (CH₂). This mass shift is a primary indicator of the presence of S-methyl-cysteine.
Fragmentation Pattern: Under CID and HCD, peptides containing S-methyl-cysteine often exhibit a characteristic neutral loss of methanethiol (CH₃SH), corresponding to a mass loss of 48.00337 Da. This neutral loss from the precursor ion or fragment ions can be a highly diagnostic feature for identifying these peptides. However, it's important to differentiate this from other potential modifications or artifacts.
Part 2: Experimental Workflow and Protocols
A robust and reproducible workflow is essential for the successful analysis of S-methyl-cysteine-containing peptides. The following sections provide a detailed, step-by-step guide from sample preparation to LC-MS/MS analysis.
Sample Preparation
Proper sample preparation is critical to minimize artifacts and ensure the integrity of the S-methyl-cysteine modification.
Protocol 1: In-Solution Digestion of Proteins Containing S-methyl-cysteine
-
Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction (Optional but Recommended): Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. This step ensures that all cysteine residues are accessible for alkylation if desired, or for direct analysis if they are already methylated.
-
Alkylation (Optional): To prevent the formation of disulfide bonds and to cap any free cysteine residues, add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange/Dilution: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M. This is crucial for optimal enzyme activity.
-
Enzymatic Digestion: Add a protease (e.g., trypsin) at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Drying and Reconstitution: Dry the desalted peptides in a vacuum centrifuge and reconstitute them in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The separation of peptides by liquid chromatography followed by tandem mass spectrometry is the core of the analytical workflow.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 1.7 µm particle size, 75 µm ID x 150 mm) | Provides good separation of peptides based on hydrophobicity. |
| Mobile Phase A | 0.1% formic acid in water | Standard mobile phase for reversed-phase peptide separations. |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Elutes peptides from the column. |
| Gradient | 2-40% B over 60-90 minutes | A gradual gradient ensures optimal separation of complex peptide mixtures. |
| Flow Rate | 300 nL/min | Typical flow rate for nano-LC, providing high sensitivity. |
| MS Scan Type | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) | DDA is suitable for discovery proteomics, while DIA is preferred for quantitative studies. |
| MS1 Resolution | 60,000 - 120,000 | High resolution is crucial for accurate mass determination and distinguishing isobaric species. |
| MS2 Resolution | 15,000 - 30,000 | Provides accurate fragment ion masses for confident peptide identification. |
| Collision Energy | Stepped Normalized Collision Energy (NCE) (e.g., 25, 30, 35) | Using a range of collision energies helps to generate a comprehensive set of fragment ions. |
Data Analysis and Interpretation
The analysis of the acquired MS/MS data requires specialized software and a clear understanding of the fragmentation patterns of S-methyl-cysteine-containing peptides.
Key Considerations for Data Analysis:
-
Variable Modification: When setting up your database search, include S-methylation of cysteine (+14.01565 Da) as a variable modification.
-
Neutral Loss: Be aware of the potential neutral loss of methanethiol (-48.00337 Da). Some search algorithms allow for the inclusion of neutral losses in the scoring, which can improve the confidence of identification.
-
Manual Validation: It is highly recommended to manually inspect the MS/MS spectra of identified S-methyl-cysteine-containing peptides to confirm the presence of characteristic fragment ions and the neutral loss peak.
Part 3: Visualizing the Workflow and Fragmentation
Visual aids are invaluable for understanding complex analytical processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the characteristic fragmentation of an S-methyl-cysteine-containing peptide.
Caption: Experimental workflow for the analysis of S-methyl-cysteine peptides.
Caption: Fragmentation of an S-methyl-cysteine peptide in MS/MS.
Part 4: Trustworthiness and Self-Validation
To ensure the reliability of your results, a self-validating system should be in place. This involves several key checks:
-
Synthetic Peptides: Whenever possible, use synthetic peptides containing S-methyl-cysteine as positive controls. This will help to confirm retention times, fragmentation patterns, and the accuracy of your identification software.
-
High-Resolution Accurate Mass (HRAM): The use of HRAM instrumentation is crucial for unambiguously determining the elemental composition of precursor and fragment ions, thereby increasing the confidence in peptide identification.
-
Orthogonal Methods: If feasible, consider using orthogonal methods to confirm the presence of S-methyl-cysteine, such as Edman degradation, although this is a more classical and less high-throughput approach.
Conclusion
The mass spectrometric analysis of peptides containing S-methyl-cysteine is a powerful tool in proteomics and drug development. By understanding the unique chemical properties and fragmentation behavior of this modified amino acid, and by implementing a robust and well-controlled analytical workflow, researchers can confidently identify and characterize these important molecules. The protocols and guidelines presented in this application note provide a solid foundation for achieving reliable and reproducible results in the study of S-methyl-cysteine-containing peptides.
Application Note: NMR Characterization of Fmoc-S-Methyl-L-Cysteine
Introduction
Fmoc-S-Methyl-L-Cysteine is a pivotal building block in modern solid-phase peptide synthesis (SPPS) and drug development.[1][2][3] The S-methyl group provides a stable protection of the cysteine thiol, preventing the formation of undesired disulfide bonds during peptide elongation.[4] This modification is crucial for the synthesis of peptides where a free thiol is not desired or where selective disulfide bond formation is planned for a later stage. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group allows for a base-labile deprotection strategy, which is orthogonal to the acid-labile cleavage of many side-chain protecting groups and the peptide from the resin.[5]
Materials and Methods
Materials
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% (v/v) TMS
-
5 mm NMR tubes
-
Pipettes and other standard laboratory glassware
Instrumentation
-
400 MHz (or higher) NMR spectrometer equipped with a broadband probe. All predicted chemical shifts are referenced to a 400 MHz instrument.
Experimental Protocols
Protocol 1: Sample Preparation
The choice of solvent is critical for obtaining high-quality NMR spectra. Fmoc-protected amino acids are generally soluble in moderately polar organic solvents.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent signal. For compounds with lower solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial.
-
Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Labeling: Clearly label the NMR tube with the sample identification.
Diagram of the Experimental Workflow
...-N-CH-COOH | CH₂ | S | CH₃
Caption: Correlation of structural fragments to NMR signals.
Trustworthiness and Self-Validation
To ensure the reliability of the characterization, the following cross-validation steps are essential:
-
Integration Ratios: The integral values in the ¹H NMR spectrum should correspond to the number of protons in each environment. For instance, the ratio of the aromatic protons of the Fmoc group to the S-methyl protons should be 8:3.
-
2D NMR Spectroscopy: For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. A COSY spectrum will show correlations between coupled protons (e.g., NH to α-CH, α-CH to β-CH₂). An HSQC spectrum will correlate each proton signal with its directly attached carbon, confirming the assignments in both spectra.
-
Purity Assessment: The presence of unexpected signals may indicate impurities. Common impurities could include residual solvents from synthesis or starting materials. Quantitative NMR (qNMR) can be employed for a precise determination of purity by integrating the signals of the analyte against a certified internal standard.
Conclusion
NMR spectroscopy is a powerful and non-destructive technique for the structural elucidation and purity assessment of this compound. By following the detailed protocols and interpretation guidelines presented in this application note, researchers, scientists, and drug development professionals can confidently verify the identity and quality of this critical reagent, ensuring the successful synthesis of high-purity peptides for therapeutic and research applications.
References
Fmoc-S-Methyl-L-Cysteine for synthesis of bioactive peptides
Application Note & Protocol Guide
Topic: Fmoc-S-Methyl-L-Cysteine: A Strategic Tool for the Synthesis of Bioactive Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a route to enhanced stability, novel structural motifs, and improved pharmacological profiles. This compound stands out as a valuable building block for this purpose. Functioning as a stable isostere of both methionine and protected cysteine, it allows for the introduction of a thioether linkage without the risk of oxidation associated with methionine or the complexities of disulfide bridge strategies required for cysteine.[1][2] This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into bioactive peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), emphasizing chemical rationale, potential side reactions, and best practices for achieving high-purity target peptides.
Introduction: The Strategic Advantage of S-Methyl-L-Cysteine
Bioactive peptides are at the forefront of therapeutic development, yet their application can be limited by metabolic instability, particularly susceptibility to proteolytic degradation and oxidation.[3][4] The strategic replacement of canonical amino acids is a proven method to overcome these limitations.
S-Methyl-L-Cysteine provides two key advantages:
-
Methionine Analogue: Methionine's thioether side chain is a primary site of in vivo and in vitro oxidation, forming methionine sulfoxide, which can alter or abolish biological activity.[1] S-Methyl-L-Cysteine, with its identical thioether moiety, serves as a structurally conservative replacement that can inform on the role of the sulfur atom in peptide function while being subject to the same potential oxidation side reactions during chemical synthesis.[1][5]
-
Stable Cysteine Mimetic: Cysteine's thiol group is pivotal for forming disulfide bridges that confer structural stability.[6][7] However, many peptides do not require cyclization, and a free thiol can lead to undesired dimerization or other side reactions. This compound acts as a permanently protected version of cysteine, introducing the sulfur atom's steric and electronic properties without the need for complex orthogonal protection/deprotection schemes.[8]
This application note serves as a practical guide for leveraging these advantages in your research.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the integrity of the amino acid building block.
| Property | Value | Source |
| Synonyms | Fmoc-L-Cys(Me)-OH, Fmoc-Cys(Me)-OH | [8][9] |
| CAS Number | 138021-87-1 | [8][10] |
| Molecular Formula | C₁₉H₁₉NO₄S | [8][10] |
| Molecular Weight | 357.43 g/mol | [8][10] |
| Appearance | White to off-white powder | [8][9] |
| Purity (HPLC) | ≥ 98% | [8] |
| Storage Conditions | Store at 2-8°C, desiccated | [8][9] |
Handling: As with all fine chemicals, handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols.[9]
Core Methodology: Incorporation via Fmoc-SPPS
The following section details the step-by-step process for incorporating this compound into a growing peptide chain on a solid support. The protocol assumes a standard Fmoc/tBu strategy.[11][12]
Chemical Rationale & Key Considerations
The thioether in S-methyl-cysteine is stable to the basic conditions of Fmoc deprotection (piperidine) and the final acidolytic cleavage (TFA).[1] However, two primary considerations adapted from general cysteine and methionine chemistry are crucial:
-
Racemization during Coupling: While less susceptible than S-Trityl or S-Acm protected cysteine, all cysteine derivatives carry a risk of racemization during base-mediated activation (e.g., using HBTU/DIPEA).[11] This occurs via the formation of a transient oxazolone. To mitigate this, activation methods that operate under more neutral or acidic conditions, such as those using a carbodiimide with an additive (e.g., DIC/Oxyma), are strongly recommended.[11]
-
Side Reactions during Cleavage: The thioether side chain is nucleophilic and susceptible to alkylation by carbocations generated during the final TFA cleavage step.[1][5] This is analogous to the S-tert-butylation observed with methionine.[1] Therefore, a robust scavenger cocktail is mandatory to quench these reactive species.
Visualizing the Chemistry: Structure and Coupling
The diagram below illustrates the structure of the building block and its activation and coupling to the N-terminus of a resin-bound peptide.
Caption: Structure of this compound and its activation/coupling.
Detailed Synthesis Protocol
This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-amino acids
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyano(hydroxyimino)acetate (OxymaPure)
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Cleavage Cocktail: 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Workflow:
The synthesis follows an iterative cycle of deprotection and coupling.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF and allow it to swell for at least 30 minutes. Drain the solvent.
-
Initial Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh deprotection solution and agitate for an additional 10-15 minutes.[13]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-4 eq.) and Oxyma (3-4 eq.) in a minimal amount of DMF.
-
Add DIC (3-4 eq.) to the solution and allow it to pre-activate for 1-2 minutes. Causality Note: Using carbodiimide activators like DIC with additives such as Oxyma minimizes the risk of racemization compared to base-driven phosphonium/uronium reagents (e.g., HBTU).[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Self-Validation: Perform a Kaiser test or other ninhydrin-based test to confirm the reaction has gone to completion (a negative result indicates a free primary amine is no longer present). If the test is positive, a second coupling may be required.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Final Wash and Drying: Wash the peptidyl-resin with DMF (3x), followed by DCM (3x), and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Global Deprotection:
-
Place the dried resin in a cleavage vessel.
-
Add the pre-chilled Cleavage Cocktail (approx. 10 mL per gram of resin). Causality Note: This cocktail is critical. TIS scavenges trityl cations and reduces oxidation. EDT is a soft nucleophile that effectively traps carbocations that could otherwise alkylate the thioether side chain.[1][14]
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of TFA).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Analytical Characterization
The crude peptide must be analyzed to confirm its identity and purity before purification.
-
Reverse-Phase HPLC (RP-HPLC): This is the primary method for assessing purity. A typical gradient of water/acetonitrile containing 0.1% TFA is used. The crude product will show a main peak for the target peptide and smaller peaks for any impurities.[15]
-
Mass Spectrometry (MS): This is essential to confirm the molecular weight of the synthesized peptide. Techniques like ESI-MS or MALDI-TOF are standard. The observed mass should match the calculated theoretical mass of the target peptide.[15][16] MS/MS fragmentation can be used to confirm the peptide sequence.[15]
Potential Side Reactions & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Extra Peaks in HPLC | Incomplete Coupling: Steric hindrance or peptide aggregation. | Perform a double coupling for the problematic residue. Consider coupling at a slightly elevated temperature (e.g., 40°C).[17] |
| Incomplete Fmoc Deprotection: Common in long or aggregated sequences. | Increase deprotection time or use a stronger base solution (e.g., 5% DBU in the piperidine solution).[17] | |
| Mass +56 Da Peak | S-tert-butylation: Alkylation of the thioether by t-butyl cations during cleavage.[1][5] | Ensure an effective scavenger cocktail is used. Increase the proportion of TIS and/or EDT. Shorten cleavage time if possible.[14] |
| Mass +16 Da Peak | Oxidation: Formation of S-methyl-cysteine sulfoxide during cleavage or handling.[1] | Use fresh, high-quality TFA. Purge cleavage vessel with nitrogen/argon. The sulfoxide can often be reduced post-cleavage if necessary.[5][18] |
| Deletion Sequences (Mass - AA) | Incomplete coupling or deprotection cycles. | Re-evaluate coupling and deprotection times and reagent concentrations. Ensure thorough washing between steps.[12] |
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Fmoc-S-methyl-L-cysteine | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C19H19NO4S | CID 7019705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. anyflip.com [anyflip.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-S-Methyl-L-Cysteine in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using Fmoc-S-Methyl-L-Cysteine in solid-phase peptide synthesis (SPPS).
Introduction
This compound is a valuable building block for introducing a permanently S-methylated cysteine residue into a peptide sequence. Unlike traditional protected cysteine derivatives where the thiol protecting group is removed post-synthesis, the S-methyl group is a stable modification. However, its presence introduces unique challenges during peptide synthesis. This guide will delve into the causality behind common experimental issues and provide actionable, field-proven solutions to ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound during Fmoc-SPPS?
The primary side reactions to be aware of when using this compound are:
-
Racemization: Loss of stereochemical integrity at the α-carbon, leading to the incorporation of the D-enantiomer. Cysteine and its derivatives are particularly susceptible to racemization during base-mediated coupling reactions.[1][2][3]
-
β-Elimination: Base-catalyzed elimination of the S-methyl group to form a dehydroalanine (Dha) intermediate. This highly reactive intermediate can then react with nucleophiles present in the reaction mixture, such as piperidine, leading to unwanted adducts.[3][4]
-
Sulfonium Ion Formation: The sulfur atom of the S-methylcysteine residue can be susceptible to alkylation, particularly during the final trifluoroacetic acid (TFA) cleavage step, leading to the formation of a sulfonium ion. This can result in a variety of subsequent side products.
Q2: Why is this compound prone to racemization?
Racemization of amino acids during peptide synthesis is primarily a base-catalyzed process that occurs via two main pathways: direct enolization or through the formation of a 5(4H)-oxazolone (azlactone) intermediate.[2][5][6] Cysteine derivatives are particularly prone to this side reaction.[1][3] The electron-withdrawing nature of the thioether in S-methylcysteine can increase the acidity of the α-proton, making it more susceptible to abstraction by the bases used during the coupling step (e.g., DIPEA, NMM).[5][7]
Q3: Can the S-methyl group be lost during synthesis?
While generally stable, the S-methyl group can be labile under certain conditions. The most common pathway for its loss is through β-elimination, which is promoted by strong bases used for Fmoc deprotection, such as piperidine.[3][4]
Q4: Are there specific coupling reagents that should be avoided when using this compound?
Yes, caution should be exercised with coupling reagents that require strong bases for activation, such as uronium/aminium salts (e.g., HBTU, HATU) in the presence of DIPEA.[1][5] These conditions are known to promote racemization, especially for sensitive amino acids like cysteine.[2]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Issue 1: Unexpected Peaks in HPLC/Mass Spectrometry - Suspected Racemization
-
Symptom: You observe a doublet or a shoulder peak for your target peptide in the HPLC chromatogram, and mass spectrometry confirms a species with the same mass as your desired product.
-
Root Cause Analysis: This is a classic sign of racemization, where the D-epimer of your peptide is co-eluting with the desired L-epimer. Cysteine residues are known to be highly susceptible to racemization during base-mediated activation.[1][3]
References
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-S-Methyl-L-Cysteine
Welcome to the Technical Support Center for optimizing the coupling efficiency of Fmoc-S-Methyl-L-Cysteine (Fmoc-Cys(Me)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. As Senior Application Scientists, we have compiled this guide based on peer-reviewed literature and extensive field experience to help you navigate the nuances of incorporating this unique amino acid into your peptide sequences.
I. Troubleshooting Guide
This section addresses specific issues that you may encounter during the solid-phase peptide synthesis (SPPS) of peptides containing S-methyl-cysteine.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: I am observing a weak or negative ninhydrin test, indicating a poor coupling yield for Fmoc-Cys(Me)-OH. What are the likely causes and how can I improve the efficiency?
Answer:
Low coupling efficiency for Fmoc-Cys(Me)-OH can stem from several factors, primarily related to steric hindrance and the choice of activation method. The S-methyl group, while seemingly small, can influence the local conformation of the amino acid and impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Potential Causes and Solutions:
-
Steric Hindrance: The methyl group on the sulfur atom can create more steric bulk than anticipated, slowing down the coupling kinetics.
-
Suboptimal Activation: Not all coupling reagents are equally effective for sterically hindered amino acids.
Recommended Actions:
-
Extend Coupling Time: A straightforward initial step is to increase the reaction time. For standard couplings that are typically run for 1-2 hours, extending the time to 4 hours or even overnight can significantly improve the yield. Monitor the reaction progress using a qualitative test like the Kaiser test.
-
Double Coupling: If extending the time is insufficient, performing a second coupling with a fresh solution of activated Fmoc-Cys(Me)-OH is a reliable strategy to drive the reaction to completion.
-
Optimize Coupling Reagents: For challenging couplings, more potent activating reagents are often necessary. While standard reagents like HBTU/DIPEA can be effective, phosphonium-based reagents or those incorporating OxymaPure are often superior in overcoming steric hindrance.[1][2][3]
Coupling Reagent Combination Base Key Advantages DIC/OxymaPure N/A (or minimal weak base) Excellent for minimizing racemization and effective for hindered couplings.[3][4] HATU/DIPEA or TMP DIPEA or TMP Highly reactive, often used for difficult couplings. Use of a weaker base like 2,4,6-trimethylpyridine (TMP) can reduce racemization.[1][5] PyBOP/DIPEA DIPEA A robust phosphonium salt reagent suitable for sterically hindered amino acids.[2] -
Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., increasing from 3 to 5 equivalents) can enhance the reaction rate.
Issue 2: Racemization of the Cysteine Residue
Question: My peptide purity analysis shows a diastereomeric impurity that I suspect is due to racemization of the S-methyl-cysteine residue. Why does this happen and how can I prevent it?
Answer:
Cysteine and its derivatives are particularly susceptible to racemization during activation in Fmoc-SPPS.[5][6] This occurs because the α-proton of the activated amino acid is acidic and can be abstracted by the base present in the coupling reaction, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a loss of stereochemical integrity.
Causality and Prevention:
-
Base-Mediated Racemization: The presence of tertiary amines, especially diisopropylethylamine (DIPEA), in combination with uronium or phosphonium salt activators, significantly promotes racemization.[5][6]
-
Pre-activation Time: Longer pre-activation times, where the carboxylic acid is mixed with the coupling reagent and base before addition to the resin, can increase the extent of racemization.
Strategies to Minimize Racemization:
-
Choice of Coupling Reagents and Additives: The most effective way to suppress racemization is to use a carbodiimide-based activation method with a racemization-suppressing additive.[3]
-
Use a Weaker Base: If you must use a uronium or phosphonium reagent, consider replacing DIPEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine).[5]
-
Avoid Pre-activation: Add the coupling reagents and the Fmoc-Cys(Me)-OH to the resin simultaneously, or with minimal pre-activation time, to reduce the time the activated amino acid is exposed to the basic environment before coupling.
-
Elevated Temperatures: Be cautious with microwave-assisted SPPS, as higher temperatures can accelerate racemization.[6] If using microwave heating, it is crucial to employ a racemization-suppressing coupling cocktail.
Issue 3: Side Reactions Involving the Thioether
Question: I am observing unexpected byproducts in my final peptide. Could the S-methyl group be participating in side reactions?
Answer:
Yes, the thioether in S-methyl-cysteine can be susceptible to certain side reactions, particularly during the final cleavage and deprotection step.
Common Side Reactions and Mitigation:
-
S-Alkylation: During the final TFA cleavage, carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups) can alkylate the nucleophilic sulfur atom of the S-methyl-cysteine, leading to the formation of a sulfonium salt.[7][8]
-
Solution: Ensure an adequate scavenger cocktail is used during cleavage. A standard cleavage cocktail for peptides containing sensitive residues like methionine or cysteine is Reagent B (TFA/water/phenol/triisopropylsilane, 88:5:5:2, v/v/w/v). The triisopropylsilane (TIS) is a very effective carbocation scavenger.
-
-
Oxidation: While less common than with methionine, the thioether can be oxidized to the corresponding sulfoxide, especially if the peptide is handled extensively in the presence of oxidizing agents or atmospheric oxygen over prolonged periods.
-
Solution: Use degassed solvents and store the peptide under an inert atmosphere (e.g., argon or nitrogen). If oxidation is suspected, it can sometimes be reversed by treatment with a mild reducing agent, although this is sequence-dependent and may not be trivial.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in Fmoc-Cys(Me)-OH coupling.
II. Frequently Asked Questions (FAQs)
Q1: Is Fmoc-Cys(Me)-OH considered a sterically hindered amino acid?
A1: While not as severely hindered as residues like Fmoc-Aib-OH, the S-methyl group does impart a degree of steric bulk that can slow down coupling reactions compared to simpler amino acids like Fmoc-Ala-OH. It is prudent to treat it as a moderately hindered residue and to be prepared to use more forcing conditions if necessary.[2]
Q2: What is the best all-around coupling method for Fmoc-Cys(Me)-OH to ensure both high efficiency and low racemization?
A2: For a balance of high coupling efficiency and minimal racemization, the use of N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure or HOBt is highly recommended.[3][4] This method avoids the strong bases that are the primary cause of racemization in cysteine derivatives.
Q3: Can I use microwave-assisted SPPS for coupling Fmoc-Cys(Me)-OH?
A3: Yes, but with caution. Microwave energy can significantly accelerate the coupling reaction, which is beneficial. However, the elevated temperatures can also increase the risk of racemization, a known issue with cysteine derivatives.[6] If using a microwave synthesizer, it is critical to pair it with a low-racemization coupling cocktail, such as DIC/Oxyma, and to carefully optimize the temperature and irradiation time.
Q4: Are there any specific considerations for the position of S-methyl-cysteine in the peptide sequence?
A4: The primary considerations are similar to other moderately hindered amino acids. If Fmoc-Cys(Me)-OH is being coupled to a sterically demanding N-terminal residue (e.g., Val, Ile, or another hindered amino acid), you should anticipate a more challenging coupling and proactively use an optimized protocol (e.g., stronger activators, longer coupling times).
Q5: What are the best practices for cleavage and deprotection of a peptide containing S-methyl-cysteine?
A5: The main concern during cleavage is preventing the alkylation of the thioether by carbocations generated from other protecting groups.[7][8] Always use a scavenger-rich cleavage cocktail. Triisopropylsilane (TIS) is an excellent scavenger for this purpose. A typical cocktail would be 95% TFA, 2.5% water, and 2.5% TIS. If the peptide also contains tryptophan, adding 1,2-ethanedithiol (EDT) is also advisable.
III. Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Cys(Me)-OH
This protocol is suitable for routine couplings where steric hindrance is not expected to be a major issue.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Cys(Me)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Immediately add the activation mixture to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) and DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, proceed to the next deprotection step. If it is weak or negative, consider a recoupling step.
Protocol 2: Optimized Low-Racemization Coupling of Fmoc-Cys(Me)-OH
This protocol is recommended for all couplings of Fmoc-Cys(Me)-OH to minimize the risk of epimerization.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Me)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add the amino acid/OxymaPure solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel. Agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times).
-
Monitoring: Perform a Kaiser test. Due to the high efficiency of this method, a single coupling is usually sufficient.
Mechanism of Racemization Diagram
Caption: Base-catalyzed racemization of activated Cysteine via a planar enolate.
IV. References
-
Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. O. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in Experimental Medicine and Biology, 611, 163-164.
-
Han, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(12), 749-755.
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
-
BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Cha-OH in Peptide Synthesis.
-
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9118–9122.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363.
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-759.
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate.
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate.
-
Han, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. ResearchGate.
-
Papas, S., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15473–15480.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Ammar, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
-
Gairí, M., & Lloyd-Williams, P. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Tetrahedron Letters, 32(26), 3145-3148.
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
Pícha, J., et al. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. International Journal of Molecular Sciences, 24(4), 4038.
-
Wellings, D. A., & Atherton, E. (1997). Procedures to Improve Difficult Couplings. In Methods in Molecular Biology (Vol. 73, pp. 141-149). Humana Press.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout.
-
El-Faham, A., & Albericio, F. (2011). In situ generation of Fmoc amino acid chlorides for extremely difficult couplings to sterically hindered secondary amines in solid-phase peptide synthesis. Chemical Communications, 47(11), 3042-3044.
-
Chem-Impex. (n.d.). This compound.
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139.
-
Geng, H., et al. (2015). Gelation capability of cysteine-modified cyclo(L-Lys-L-Lys)s dominated by Fmoc and Trt protecting groups. RSC Advances, 5(111), 91285-91292.
-
Zhang, C., et al. (2020). Cysteine-Specific Bioconjugation and Stapling of Unprotected Peptides by Chlorooximes. Journal of the American Chemical Society, 142(11), 5035–5040.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Fm-oc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses one of the most common and critical challenges in Solid-Phase Peptide Synthesis (SPPS): incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Failure to achieve complete deprotection at each cycle can lead to deletion sequences, truncated peptides, and complex purification challenges, ultimately compromising the yield and purity of your target peptide.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the root causes, diagnostic methods, and robust solutions, grounding our recommendations in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I suspect incomplete Fmoc deprotection. What are the initial diagnostic steps?
A1: The first step is to confirm the presence or absence of a free N-terminal amine on the peptide-resin after the deprotection step. This is typically done using qualitative colorimetric tests. A negative or weak positive result from these tests is a strong indicator of incomplete Fmoc removal.[1]
-
Kaiser Test (for primary amines): This is the most common test.[2] A positive result, indicated by a deep blue color on the resin beads and in the solution, confirms the presence of free primary amines, signifying successful deprotection. A yellow or colorless result indicates the Fmoc group is likely still attached.[1][3] It is important to note that N-terminal proline, a secondary amine, will yield a brownish-red color with the Kaiser test.[2]
-
Chloranil Test (for secondary amines): This test is particularly useful for detecting N-terminal proline residues, which do not give a strong positive result with the Kaiser test.[2][4] A dark blue to green color on the beads indicates a positive result.[4][5]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another sensitive test for primary amines.[2]
If these initial tests suggest a problem, more quantitative methods can be employed for a definitive diagnosis.
Q2: My Kaiser test is negative after the standard deprotection protocol. What are the most common causes?
A2: A negative Kaiser test points directly to inefficient Fmoc removal. The underlying causes can generally be categorized into issues with reagents, reaction conditions, or sequence-specific challenges.[1]
| Potential Cause | Explanation & Causality | Recommended Solution |
| Deprotection Reagent Issues | Degraded Piperidine: Piperidine can degrade over time through oxidation. This reduces its basicity and efficiency in the β-elimination reaction required for Fmoc removal.[1] | Always use fresh, high-quality piperidine. If the reagent is old or has been improperly stored, replace it. |
| Incorrect Concentration: The standard deprotection solution is 20% piperidine in N,N-dimethylformamide (DMF).[6] An erroneously low concentration will lead to slower and incomplete deprotection. | Double-check the preparation of your deprotection solution to ensure the correct concentration. | |
| Reaction Condition Issues | Insufficient Time: While a standard 5-20 minute deprotection is often sufficient, "difficult" sequences may require longer reaction times for complete removal.[3] | Increase the deprotection time. Automated synthesizers can often be programmed for extended deprotection based on real-time UV monitoring.[7] |
| Poor Resin Solvation: Inadequate swelling of the resin or poor solvation of the growing peptide chain can physically hinder the diffusion of the piperidine to the N-terminal Fmoc group.[3] | Ensure the resin is fully swelled in DMF for at least 30 minutes before starting the synthesis.[8] | |
| Sequence-Related Issues | Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially with sequences rich in hydrophobic residues (e.g., Val, Ile, Leu).[2][9] This aggregation can physically block access to the Fmoc group.[2] | Consider using "chaotropic" agents, performing the deprotection at an elevated temperature (e.g., 40-50°C), or using stronger base cocktails.[1] |
| Steric Hindrance: Bulky amino acids adjacent to the Fmoc-protected residue can sterically impede the approach of the piperidine base.[1] | Increase the deprotection time or consider using a stronger, less sterically hindered base like DBU (see Q4). |
Q3: How can I quantitatively monitor the efficiency of Fmoc deprotection?
A3: UV-Vis spectrophotometry is a powerful quantitative method for monitoring Fmoc deprotection in real-time or as a post-deprotection analysis.[10][11]
The mechanism of Fmoc deprotection involves a β-elimination reaction that releases dibenzofulvene (DBF).[6] This reactive DBF is immediately trapped by the excess piperidine to form a stable DBF-piperidine adduct, which has a strong and characteristic UV absorbance maximum around 301 nm.[6][10]
By measuring the absorbance of the collected deprotection solution, you can use the Beer-Lambert law (A = εcl) to calculate the exact amount of Fmoc group that was removed.[6][12] This method is so reliable that it's often used to determine the initial loading of the first amino acid on the resin.[13][14] Many automated peptide synthesizers utilize a flow-through UV detector to monitor the release of this adduct, allowing the instrument to automatically extend deprotection times until the reaction is complete, as indicated by the absorbance returning to baseline.[3][7][15]
Q4: I'm working with a known "difficult sequence" and standard piperidine deprotection is failing. What are my options?
A4: For particularly stubborn sequences, modifying the deprotection conditions or reagents is necessary.
-
Elevated Temperature: Increasing the temperature of the deprotection reaction to 40-50°C can help to disrupt secondary structures and improve reagent access.[1]
-
Stronger Base Cocktails: For very difficult removals, replacing or supplementing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[16] A common and potent cocktail is 2% DBU / 20% piperidine in DMF or 2% DBU / 5% piperazine in DMF.[3][8] DBU significantly accelerates the initial proton abstraction from the fluorenyl group.
-
Alternative Secondary Amines: While piperidine is the standard, other secondary amines like 4-methylpiperidine (4-MePip) or piperazine can be used and may offer advantages in certain contexts or due to regulatory restrictions on piperidine.[17][18]
Caution: When using stronger bases like DBU, it is crucial to perform extensive DMF washes (at least 7-10 times) after deprotection to completely remove the base.[3] Residual DBU can cause premature deprotection of the next Fmoc-amino acid to be coupled.[19]
Experimental Protocols & Workflows
Protocol 1: Qualitative Kaiser Test
This protocol provides a method for the qualitative detection of free primary amines on the resin.[6]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine
Procedure:
-
After the final DMF wash post-deprotection, transfer a small sample of resin beads (5-10 mg) to a small glass test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads.
-
Heat the tube at 100-120°C for 3-5 minutes.[20]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result. Free primary amines are present, indicating successful deprotection.
-
Yellow/Colorless Beads and Solution: Negative result. No free primary amines detected, indicating incomplete deprotection.[1]
-
Blue Beads, Colorless Solution: Incomplete reaction. Extend deprotection time or reconsider coupling strategy.
Protocol 2: Quantitative UV-Vis Spectrophotometry for Fmoc Determination
This protocol allows for the quantitative determination of Fmoc group removal.[6][12]
Procedure:
-
Carefully weigh a small, dry sample of the Fmoc-protected peptide-resin (e.g., 5-10 mg) into a reaction vessel.
-
Add a precisely known volume of 20% piperidine in DMF.
-
Agitate the slurry for a sufficient time to ensure complete deprotection (e.g., 30-60 minutes).
-
Filter the resin and collect all of the piperidine solution into a volumetric flask of a known volume.
-
Wash the resin with a small amount of DMF and add the washing to the volumetric flask.
-
Dilute the solution to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[12]
-
Measure the absorbance of the solution at ~301 nm using a UV-Vis spectrophotometer, using DMF as a blank.
-
Calculate the amount of Fmoc removed using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹), c is the concentration, and l is the cuvette path length (typically 1 cm).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving incomplete Fmoc deprotection.
Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 8. benchchem.com [benchchem.com]
- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. biotage.com [biotage.com]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. An accurate method for the quantitation of Fmoc-derivatized solid phase supports | Semantic Scholar [semanticscholar.org]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine? [diposit.ub.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Stability of the S-Methyl Group in Methionine During Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the S-methyl group of methionine during solid-phase peptide synthesis (SPPS). As a non-polar amino acid with a nucleophilic thioether side chain, methionine presents unique stability issues, primarily during the final acidolytic cleavage and deprotection steps. This guide is designed to provide you with the expertise and actionable protocols to mitigate these side reactions, ensuring the integrity and purity of your final peptide product.
Troubleshooting & FAQs: A Guided Approach
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Each answer provides a detailed explanation of the underlying chemistry and offers field-proven solutions.
Q1: I'm seeing an unexpected peak at +16 Da in the mass spectrum of my purified peptide. What is the likely cause and how can I prevent it?
A1: A mass increase of +16 Da is the hallmark of methionine oxidation, where the thioether side chain is converted to methionine sulfoxide (Met(O)).
This is one of the most common side reactions for methionine-containing peptides.[1][2][3][4] The thioether group is highly susceptible to oxidation, which can be initiated by various reactive oxygen species or occur under the acidic conditions of cleavage.[3]
Causality:
-
Acid-Catalyzed Oxidation: During the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), ambient oxygen can be activated, leading to the oxidation of the electron-rich sulfur atom of the methionine side chain.[1][2][4]
-
Oxidizing Impurities: Peroxides in solvents (like older batches of ether used for precipitation) or other oxidizing reagents present in the synthesis workflow can contribute to this side reaction.
Prevention & Mitigation Strategies:
-
Use of Scavengers in the Cleavage Cocktail: The most effective preventative measure is the inclusion of reducing agents or antioxidants in your TFA cleavage cocktail.[1][2][4] These scavengers quench oxidizing species before they can react with the methionine residue.
-
Specialized Cleavage Cocktails: For peptides with one or more methionine residues, using a cleavage cocktail specifically designed to prevent oxidation is highly recommended. "Reagent H" is a well-established formulation for this purpose.[2][5][6]
Reagent Composition (w/w) Key Features Reagent H Trifluoroacetic acid (81%), Phenol (5%), Thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium iodide (NH₄I) (1.5%) Specifically designed to minimize methionine oxidation.[6] Studies have shown that crude peptides cleaved with this reagent had no detectable methionine sulfoxide, compared to 15-55% with other common cocktails.[6] Modified K/R/B Standard cocktails with the addition of 1.5% (w/w) NH₄I. The addition of ammonium iodide to common cleavage cocktails can also prevent oxidation, though the yield of the desired peptide may be lower than with Reagent H.[6] -
Post-Cleavage Reduction of Methionine Sulfoxide: If oxidation has already occurred, the Met(O) can be reduced back to methionine. This can be performed either on-resin before cleavage or in-solution after cleavage and purification.[7][8]
Q2: My mass spectrum shows a +56 Da adduct on my methionine-containing peptide, especially after using a Boc/Bzl or a standard Fmoc/tBu strategy. What is this modification?
A2: A +56 Da adduct corresponds to S-alkylation, specifically S-tert-butylation, of the methionine side chain.
This side reaction occurs when the nucleophilic thioether of methionine is attacked by carbocations generated during the acidic cleavage step.[1][2][4]
Causality:
-
Carbocation Generation: In Fmoc/tBu and Boc/Bzl synthesis strategies, protecting groups like tert-butyl (tBu) and trityl (Trt) are removed with strong acid (TFA). This process generates highly reactive t-butyl and trityl carbocations.[9]
-
Nucleophilic Attack: The methionine thioether is a potent nucleophile, even at low pH, and can be readily attacked by these carbocations, forming a stable sulfonium salt.[1][2] This is a greater issue in Boc/Bzl SPPS as t-butyl carbocations can be generated during each cycle of Boc group removal.[1]
Prevention & Mitigation Strategies:
-
Effective Scavenging: The key to preventing S-alkylation is to efficiently trap the generated carbocations.
-
Triisopropylsilane (TIS): This is a very common and effective scavenger for trityl cations.[9]
-
Thioanisole and 1,2-Ethanedithiol (EDT): These are effective at scavenging t-butyl cations.
-
-
Optimized Cleavage Conditions:
-
Time: Shortening the cleavage time can reduce the extent of S-alkylation. For example, reducing cleavage time from 1 hour to 30 minutes has been shown to decrease the formation of the alkylated by-product.[1][4]
-
Temperature: Performing the cleavage at a lower temperature can also help to minimize this side reaction.
-
-
Reversal of S-alkylation: S-tert-butylation can be reversed. Heating the peptide in a dilute acidic solution (e.g., 5% acetic acid) at 40°C for 24 hours can effectively remove the t-butyl group and regenerate the native methionine-containing peptide.[1][4]
Q3: I am synthesizing a long, aggregation-prone peptide that contains methionine. Are there any strategies to improve the synthesis and purification?
A3: Yes, a powerful strategy is to intentionally use Fmoc-Met(O)-OH during the synthesis.
This approach leverages the increased polarity of the sulfoxide to improve the peptide's properties during synthesis and purification.[10]
Causality & Benefits:
-
Reduced Aggregation: The incorporation of the polar methionine sulfoxide can disrupt the hydrophobic interactions that lead to peptide aggregation during SPPS, especially in long or hydrophobic sequences. This leads to more efficient coupling and deprotection steps.[10]
-
Improved Solubility & Purification: The resulting crude peptide containing Met(O) is significantly more soluble in aqueous buffers used for HPLC. This facilitates a much easier and more efficient purification process, often resulting in higher isolated yields of the pure, oxidized peptide.[10]
Workflow:
-
Synthesis: Incorporate Fmoc-Met(O)-OH into your peptide sequence instead of Fmoc-Met-OH.
-
Cleavage & Deprotection: Cleave the peptide from the resin using a standard TFA cocktail. The Met(O) is stable to these conditions.
-
Purification: Purify the Met(O)-containing peptide using standard reversed-phase HPLC.
-
Reduction: After purification, reduce the Met(O) back to methionine. This reduction is typically quantitative and can be achieved with various reagents.[7][10]
Caption: Workflow for using Met(O) as a solubilizing protecting group.
Experimental Protocols
Protocol 1: Post-Cleavage Reduction of Methionine Sulfoxide in Solution
This protocol is for reducing Met(O) back to Met in a peptide that has already been cleaved and purified.
Materials:
-
Lyophilized peptide containing Met(O)
-
Ammonium Iodide (NH₄I)
-
Dimethylsulfide (DMS)
-
Water (HPLC grade)
-
Acetic Acid
Procedure:
-
Prepare the Reduction Solution: Prepare a solution of 0.5 M NH₄I and 0.25 M DMS in 95:5 water/acetic acid. Safety Note: Work in a well-ventilated fume hood as DMS has a strong, unpleasant odor.
-
Dissolve the Peptide: Dissolve the lyophilized peptide containing Met(O) in the reduction solution to a concentration of 1-2 mg/mL.
-
Incubate: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the disappearance of the +16 Da peak and the appearance of the native peptide mass.
-
Quench & Purify: Once the reaction is complete, the peptide can be re-purified by HPLC to remove the reduction reagents. Alternatively, for small amounts, the sample can be diluted and directly lyophilized, though some residual reagent smell may persist.
Protocol 2: Cleavage with Reagent H to Prevent Methionine Oxidation
This protocol is for the cleavage and deprotection of peptides containing one or more methionine residues.
Materials:
-
Peptide-resin
-
Reagent H components:
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-ethanedithiol (EDT)
-
Water
-
Dimethylsulfide (DMS)
-
Ammonium iodide (NH₄I)
-
-
Cold methyl t-butyl ether (MTBE)
Procedure:
-
Prepare Reagent H: In a suitable container within a fume hood, carefully prepare Reagent H by combining the components in the following proportions (w/w): TFA (81%), phenol (5%), thioanisole (5%), EDT (2.5%), water (3%), DMS (2%), NH₄I (1.5%).[6] Note: Ammonium iodide has poor solubility in pure TFA, so ensure proper mixing.[2]
-
Cleavage Reaction:
-
Add the freshly prepared Reagent H to the peptide-resin (typically 10-20 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
-
Isolate the Peptide:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
-
Precipitate the Peptide:
-
In a separate centrifuge tube, add the TFA solution to a 10-fold excess of cold MTBE.
-
A white precipitate of the crude peptide should form.
-
-
Wash and Dry:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet 2-3 more times with cold MTBE to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Caption: Decision workflow for handling methionine in peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Peptides with S-methylated Cysteine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-methylated cysteine-containing peptides. This guide is designed to provide expert insights and practical solutions to common challenges encountered during solid-phase peptide synthesis (SPPS), purification, and handling. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to help you improve your peptide yields and purity.
The incorporation of S-methyl-L-cysteine offers unique advantages in peptide design, including enhanced stability and the introduction of a non-oxidizable, non-disulfide-bonding sulfur-containing residue.[1] However, like any specialized amino acid, it presents its own set of challenges. This guide will walk you through troubleshooting common issues and answer frequently asked questions to ensure your synthesis is successful.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: My final peptide yield is significantly lower than expected. What are the likely causes and how can I fix this?
A1: Low yield in any solid-phase peptide synthesis can stem from several factors, but for S-methylcysteine-containing peptides, the primary culprits are often incomplete coupling, peptide aggregation, or loss during workup.
Potential Causes & Solutions:
-
Incomplete Coupling: The coupling efficiency of each amino acid is critical for the overall yield.[2] For sterically hindered amino acids or at difficult positions in the sequence, this can be a significant issue.
-
Solution: Monitor coupling reactions using a qualitative test like the Kaiser test. If incomplete coupling is detected, perform a second coupling step. For persistently difficult couplings, consider switching to a more potent activation method or a different solvent system, such as using N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) to improve solvation.[3]
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, which hinders the accessibility of reagents to the N-terminus.[4] This is particularly common for hydrophobic sequences.
-
Solution: To disrupt aggregation, you can try several strategies:
-
High-Temperature Synthesis: Performing the coupling at an elevated temperature (e.g., 50-75°C) can help break up secondary structures.
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling solvent can disrupt hydrogen bonding.
-
Special Reagents: Incorporating pseudoproline dipeptides or using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can effectively prevent aggregation.[4]
-
-
-
Loss During Precipitation/Purification: Peptides, especially shorter or more hydrophilic ones, may not precipitate efficiently from the cleavage cocktail upon addition of cold ether.
-
Solution: If you suspect poor precipitation, you can concentrate the cleavage cocktail under a stream of nitrogen before adding the ether.[3] During HPLC purification, significant yield loss can occur. Optimizing the purification gradient and using a shorter column, if feasible, can improve recovery.[3]
-
Troubleshooting Workflow: Low Peptide Yield
Caption: A decision tree for troubleshooting low peptide yield.
Q2: My HPLC analysis shows a major peak at the correct mass, but also several closely eluting impurity peaks. What could these be?
A2: The presence of closely eluting peaks often points to the formation of deletion sequences, truncated sequences, or diastereomers due to racemization.
Potential Causes & Solutions:
-
Deletion Sequences: These occur when an amino acid fails to couple to the growing peptide chain.
-
Solution: As mentioned above, ensuring complete coupling at every step is crucial. Using a capping step (e.g., with acetic anhydride) after each coupling can permanently block any unreacted amino groups, preventing them from reacting in subsequent cycles and making the resulting truncated peptides easier to separate during purification.[2]
-
-
Racemization: Cysteine and its derivatives are particularly prone to racemization (conversion from the L- to the D-enantiomer) during activation, especially with base-mediated methods.[1][4] This results in a diastereomer of your target peptide that can be difficult to separate.
-
Solution: Avoid pre-activation and base-mediated coupling reagents like HBTU/DIPEA when coupling Fmoc-S-methyl-L-cysteine. Instead, use carbodiimide activation with additives like OxymaPure (e.g., DIC/Oxyma) which proceeds under more neutral/acidic conditions and significantly reduces racemization.[1] Using a sterically hindered base like 2,4,6-collidine instead of N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) has also been shown to suppress racemization.[5][6][7]
-
Q3: My mass spectrometry data shows a significant peak at +16 Da relative to my target peptide mass. What is this and how do I prevent it?
A3: A +16 Da mass addition is the characteristic signature of oxidation. In the case of S-methylcysteine, the thioether side chain has been oxidized to a sulfoxide, similar to what is observed with methionine.[4][8]
Potential Causes & Solutions:
-
Oxidation during Cleavage: The highly acidic conditions of the trifluoroacetic acid (TFA) cleavage cocktail can promote oxidation, especially if the cocktail is not fresh or if it lacks appropriate scavengers.
-
Solution: The choice of cleavage cocktail is critical. Use a freshly prepared cocktail containing a reducing agent or scavengers that protect the thioether. A common and effective cocktail is "Reagent K," which includes TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[2][9] For peptides that are particularly sensitive to oxidation, a specialized cocktail known as "Reagent H" containing ammonium iodide has been developed to actively prevent methionine (and by extension, S-methylcysteine) oxidation.[10][11]
-
-
Oxidation during Handling and Storage: Peptides in solution are susceptible to oxidation from dissolved atmospheric oxygen.
-
Solution: Handle the peptide in degassed buffers, preferably at a slightly acidic pH (e.g., 0.1% TFA in water).[12] For long-term storage, lyophilize the purified peptide and store it as a dry powder at -20°C or colder under an inert atmosphere like argon.
-
Diagram: Oxidation of S-methylcysteine
Caption: The oxidation of the S-methylcysteine thioether to a sulfoxide.
Frequently Asked Questions (FAQs)
Q: Why should I use this compound in my peptide sequence?
A: this compound is a valuable building block for several reasons. The S-methyl group provides stability against the β-elimination side reactions that can sometimes affect other cysteine derivatives.[5] Unlike a free thiol, the thioether is not nucleophilic and will not form disulfide bonds, which simplifies the synthesis and purification of linear peptides.[5] It serves as a stable isostere for other residues and is useful in medicinal chemistry for designing novel therapeutic peptides.[1]
Q: Do I need a side-chain protecting group for S-methylcysteine during Fmoc-SPPS?
A: No. The S-methyl thioether group is generally stable under the standard conditions of Fmoc-SPPS, including the repetitive basic treatments with piperidine for Fmoc deprotection and the acidic conditions of the final cleavage.[5] This is a key advantage as it eliminates the need for an additional protecting group and its subsequent removal step.
Q: What are the optimal coupling conditions for incorporating this compound?
A: To minimize the risk of racemization, which is the primary concern when coupling cysteine derivatives, it is highly recommended to use a carbodiimide-based activation method.[1]
| Coupling Reagent Class | Example Reagents | Common Additives | Base | Racemization Risk |
| Carbodiimides | DIC | OxymaPure, HOBt | Not always required | Low |
| Aminium/Uronium Salts | HATU, HBTU | - | DIPEA, NMM | High |
| Phosphonium Salts | PyBOP | - | DIPEA, NMM | High |
| (Data synthesized from[4][5][7]) |
An optimized protocol would involve using Diisopropylcarbodiimide (DIC) with an additive like OxymaPure in DMF.
Q: What is the best cleavage cocktail to use for my S-methylcysteine-containing peptide?
A: The ideal cleavage cocktail will efficiently cleave the peptide from the resin and remove other side-chain protecting groups while preventing oxidation of the S-methylcysteine residue.
| Cleavage Cocktail | Composition (TFA/Scavengers) | Recommended For |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS | General use, but does not prevent Met/S-Me-Cys oxidation. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with Cys, Met, Trp, Tyr. Good for preventing oxidation.[9] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I | Specifically designed to prevent Met/S-Me-Cys oxidation.[10][11] |
| (TIPS = Triisopropylsilane, EDT = 1,2-Ethanedithiol, DMS = Dimethylsulfide) |
For peptides containing S-methylcysteine, Reagent K is a robust and widely used choice. If oxidation is a persistent problem, switching to Reagent H is highly recommended.
Q: How should I handle and store my purified S-methylcysteine peptide?
A: Proper handling is crucial to maintain the integrity of your peptide.
-
Solubilization: Test solubility with a small amount of peptide first. If it is insoluble in aqueous buffers, try adding a small amount of an organic solvent like DMSO or acetonitrile. For peptides containing S-methylcysteine, use oxygen-free solvents for dissolution to minimize oxidation risk.
-
Storage of Solutions: Peptide solutions have limited stability. For short-term storage, use sterile buffers (pH 5-6) and keep refrigerated. For longer-term storage, it is best to re-lyophilize the peptide. Avoid repeated freeze-thaw cycles.
-
Long-Term Storage: Lyophilized peptides are stable for years when stored at -20°C or colder. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.
Key Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to minimize racemization during the incorporation of S-methylcysteine.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture: In a separate vessel, dissolve this compound (4 eq.), OxymaPure (4 eq.), and DIC (4 eq.) in DMF.
-
Coupling: Immediately add the activation mixture to the washed resin. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling for another hour or perform a second coupling.
-
Washing: Once the coupling is complete (Kaiser test negative), wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Protocol 2: Recommended Cleavage Using Reagent K
This protocol is effective for cleaving the peptide from the resin while protecting the S-methylcysteine from oxidation.
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Stir or gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold methyl-t-butyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Fmoc-S-Methyl-L-Cysteine storage and handling conditions
Welcome to the technical support resource for Fmoc-S-Methyl-L-Cysteine. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable answers to common questions and troubleshooting scenarios encountered during the storage, handling, and experimental use of this reagent. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the scientific principles behind them, ensuring your success in the lab.
Part 1: Storage, Handling, and Compound Integrity
This section addresses the foundational aspects of working with this compound, from the moment it arrives in your lab to its initial use. Proper storage and handling are critical for ensuring the reagent's stability and preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability and purity, this compound should be stored under refrigerated and dry conditions. The recommended temperature range is 0°C to 8°C.[1][2] Some suppliers may recommend freezer storage.[3] Always store the container tightly closed in a dry, cool, and well-ventilated place to protect it from moisture and atmospheric contaminants.[2]
Q2: How should I handle the compound upon opening the container?
A: Handle this compound in a well-ventilated area or under a chemical fume hood.[2] It is supplied as a white powder.[1][2] You should avoid the formation and inhalation of dust.[2][4] Standard personal protective equipment (PPE), including splash goggles, gloves, and a lab coat, should be worn.[5] If there is a risk of dust generation, a dust respirator (e.g., N95 type) may be appropriate.[5]
Q3: What are the key physical and chemical properties of this compound?
A: Understanding the basic properties is essential for its application. Below is a summary of key specifications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₉NO₄S | [1][2][6] |
| Molecular Weight | ~357.4 g/mol | [1][6][7] |
| Appearance | White Powder | [1][2] |
| Purity (Typical) | ≥95-98% (by HPLC) | [1][6][8] |
| Storage Temperature | 0 - 8 °C | [1][2][9] |
| Melting Point | 114 - 145 °C | [1] |
Q4: What does the structure of this compound look like?
A: The structure consists of the L-cysteine backbone where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the side-chain thiol is protected by a methyl group.
Caption: Chemical structure of this compound.
Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a derivative used in peptide synthesis. Its unique S-methyl side chain offers specific advantages and requires certain considerations during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: Why is the S-methyl group on the cysteine side chain considered stable in Fmoc-SPPS?
A: The S-methyl thioether side chain is generally stable under the standard conditions of Fmoc solid-phase peptide synthesis (SPPS).[6] Unlike a free thiol (-SH) group, which is highly nucleophilic and prone to oxidation or unwanted alkylation, the methyl group renders the sulfur atom relatively inert to common SPPS reagents.[6] This stability often means that an additional, more complex side-chain protecting group for the sulfur is not necessary, simplifying the synthesis strategy.[6]
Q2: What is a typical workflow for incorporating this compound in an SPPS cycle?
A: The incorporation follows the standard Fmoc-SPPS protocol. The key steps are deprotection of the N-terminal Fmoc group on the growing peptide chain, followed by the activation and coupling of the incoming this compound.
Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.
Q3: Is this compound soluble in standard SPPS solvents?
A: Yes. Like most Fmoc-protected amino acids, it is soluble in common organic solvents used for SPPS, such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). However, Fmoc-amino acids are generally insoluble in aqueous solutions.[10] For specialized applications requiring aqueous-phase synthesis, methods involving surfactants have been developed to enhance solubility.[10]
Part 3: Troubleshooting Guide
Even with stable derivatives, challenges can arise during peptide synthesis. This section provides solutions to specific issues you may encounter.
Problem 1: An unexpected mass of +16 Da is detected in the final peptide.
-
Potential Cause: Oxidation The thioether side chain of S-methyl-cysteine, while more resistant than a free thiol, can be oxidized to a sulfoxide (+16 Da) under harsh oxidative conditions.[6] This can occur during the final cleavage and deprotection step, especially if the cleavage cocktail is not properly formulated or if the peptide is exposed to air for extended periods.
-
Diagram of Side Reaction: Oxidation
Caption: Oxidation of the thioether side chain to a sulfoxide.
-
Solutions & Protocols
-
Use of Scavengers: Incorporate reducing agents or scavengers into the cleavage cocktail to prevent oxidation. Dithiothreitol (DTT) is a common and effective choice.[6] A standard cleavage cocktail for peptides containing sensitive residues like Trp, Met, or Cys(Me) is "Reagent K".
-
Reversal of Oxidation: If sulfoxide formation is confirmed, it can often be reversed post-cleavage by treating the peptide with reagents like ammonium iodide and dimethyl sulfide.[6]
Protocol: Cleavage Using a Scavenger-Rich Cocktail
-
Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.
-
Add the prepared cocktail to the dried peptidyl-resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the peptide pellet under vacuum before purification.
-
Problem 2: Racemization is observed at the S-Methyl-Cysteine residue.
-
Potential Cause: Coupling Method Cysteine derivatives are known to be susceptible to racemization during the carboxyl activation step of coupling, particularly when strong, base-mediated methods are used (e.g., HBTU/DIEA).[11] The presence of an electron-withdrawing protecting group on the side chain can exacerbate this issue. While S-methyl is less problematic than some other groups, the risk is not zero, especially with prolonged pre-activation times or elevated temperatures (e.g., microwave synthesis).[11]
-
Solutions
-
Avoid Strong Bases/Pre-activation: Minimize the pre-activation time before adding the activated amino acid to the resin.
-
Use Alternative Coupling Reagents: Employ coupling conditions that are less prone to causing racemization. Activation with diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) is recommended as it proceeds under more neutral/acidic conditions.
-
Use Weaker Bases: If a tertiary amine is required, consider using a weaker base like 2,4,6-trimethylpyridine (collidine) instead of N,N-diisopropylethylamine (DIEA).[11]
-
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| +16 Da mass addition | Oxidation of the thioether side chain to sulfoxide. | Use scavenger-rich cleavage cocktails (e.g., containing DTT or EDT).[6][12] |
| Racemization/Epimerization | Base-mediated carboxyl activation during coupling. | Use DIC/HOBt or DIC/Oxyma for activation. Avoid prolonged pre-activation. |
| Low Coupling Efficiency | Steric hindrance; peptide aggregation on resin. | Double couple the residue; use in-situ neutralization protocols; switch to a more effective solvent or resin.[13][14] |
| β-elimination Side Product | Particularly for C-terminal cysteine residues, prolonged exposure to base (piperidine) can cause this side reaction. | Use trityl-type resins (e.g., 2-chlorotrityl) which allow for milder loading conditions. Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for faster deprotection, but be cautious as it can also promote other side reactions.[14][15] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. peptide.com [peptide.com]
- 6. N-Fmoc-S-methyl-L-cysteine | Benchchem [benchchem.com]
- 7. This compound | C19H19NO4S | CID 7019705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chemimpex.com [chemimpex.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. academic.oup.com [academic.oup.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cysteine Protection: Fmoc-S-Methyl-L-Cysteine vs. Fmoc-Cys(Trt)-OH in SPPS
Introduction: The Cysteine Conundrum in Peptide Synthesis
Cysteine is a uniquely powerful amino acid in the design of therapeutic peptides and biochemical tools. Its thiol (-SH) side chain is a nexus of functionality, serving as the cornerstone for forming structural disulfide bridges, enabling site-specific bioconjugation, and participating in vital biological interactions.[1] However, this high reactivity presents a significant challenge during the iterative process of Solid-Phase Peptide Synthesis (SPPS).[2] Unprotected, the nucleophilic thiol group is prone to a host of undesirable side reactions, including oxidation to form incorrect disulfide bonds and alkylation from carbocations generated during synthesis.[2][3]
Therefore, the strategic selection of a protecting group for the cysteine thiol is not merely a procedural step but a critical decision that dictates the success of the entire synthesis.[4][5] An ideal protecting group must be robust enough to withstand the repeated cycles of Fmoc-deprotection (typically with piperidine) and amino acid coupling, yet be removable under specific conditions that leave the final peptide intact.[3]
This guide provides an in-depth, data-supported comparison of two commonly used, yet functionally distinct, cysteine derivatives: the workhorse Fmoc-Cys(Trt)-OH and the specialized Fmoc-S-Methyl-L-Cysteine . We will explore the causality behind experimental choices, dissect potential side reactions, and provide validated protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Chapter 1: Profiling the Competitors
A fundamental understanding of the chemical nature of the protecting group is essential to predicting its behavior in SPPS.
Fmoc-Cys(Trt)-OH: The Industry Standard
The trityl (Trt) group, a triphenylmethyl moiety, is a bulky, acid-labile protecting group.[2] Its widespread adoption is due to its compatibility with the standard Fmoc/tBu orthogonal protection scheme, where the Nα-Fmoc group is removed by a base, and the Trt and other acid-labile side-chain protecting groups are removed simultaneously during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[3][6]
-
Primary Application: The synthesis of peptides where a free, reactive thiol group is desired in the final product. This is the default choice for peptides intended for disulfide bond formation or post-synthetic conjugation.[4][7]
-
Key Advantage: Cost-effectiveness and the direct, one-step generation of the sulfhydryl peptide upon final cleavage.[4]
References
A Senior Application Scientist's Guide to S-Protected Cysteine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The unique reactivity of the cysteine thiol side chain is both a blessing and a challenge in chemical biology and drug development. It is central to the formation of structurally critical disulfide bonds, bioconjugation strategies, and native chemical ligation (NCL). However, its high nucleophilicity makes it prone to a host of undesirable side reactions during synthesis, including oxidation and alkylation.[1][2] Consequently, the strategic selection and application of thiol protecting groups are paramount to the success of any synthetic campaign involving cysteine-containing peptides.
This guide provides an in-depth, objective comparison of the most common S-protected cysteine derivatives used in modern synthesis. As scientists in the field, we understand that a protecting group is not merely a placeholder; its choice dictates the entire synthetic strategy, influencing reaction conditions, purification methods, and the feasibility of forming complex, multi-disulfide architectures. We will move beyond simple catalogs of reagents to explore the causality behind their use, supported by experimental logic and data.
Pillar 1: The Principle of Orthogonality in Cysteine Protection
The cornerstone of advanced peptide synthesis is the concept of "orthogonality," a term first described in the context of peptide chemistry by Barany and Merrifield.[3] An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others, which remain intact.[3][4] For cysteine-rich peptides, this principle is not just an advantage—it is a necessity for controlling the regioselective formation of multiple disulfide bonds.[3][5] An ideal protecting group strategy allows for the sequential and controlled exposure of specific thiol groups for oxidation, preventing the formation of scrambled disulfide isomers.
Caption: The principle of orthogonal protection for regioselective disulfide bond formation.
Pillar 2: A Comparative Analysis of Key Protecting Group Classes
We will analyze three major classes of cysteine protecting groups based on their chemical structure and deprotection mechanism: Acid-Labile, Thioether-Based (Orthogonal), and Disulfide-Based (Reductively Labile).
Acid-Labile Groups: The Trityl Family
This class is defined by its removal under acidic conditions, typically during the final cleavage of the peptide from the solid-phase resin.
-
Trityl (Trt): The undisputed workhorse for routine synthesis of peptides intended to have free thiols post-cleavage. The S-Trityl bond is highly labile to standard trifluoroacetic acid (TFA) cleavage cocktails.[6]
-
Advantages: Cost-effective, high stability during Fmoc-SPPS, and convenient one-step deprotection during final cleavage.[2]
-
Causality & Field Insights: The stability of the trityl cation means that its removal is reversible. Without efficient cation scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail, the free thiol can re-attach to the trityl group, leading to incomplete deprotection. Furthermore, the bulky nature of Trt can sometimes lead to racemization at the C-terminal cysteine residue during prolonged synthesis.[2]
-
-
4-Methoxytrityl (Mmt): An analogue of Trt with increased acid lability due to the electron-donating methoxy group, which further stabilizes the carbocation intermediate.[7]
-
Advantages: Can be selectively removed on-resin using a very dilute acid solution (e.g., 1-2% TFA in DCM) without cleaving the peptide from most resins or removing other acid-labile side-chain protecting groups.
-
Causality & Field Insights: This selective lability makes Mmt an excellent orthogonal partner to more robust groups like Acm or StBu for on-resin disulfide bond formation. The release of the yellow-orange Mmt cation upon cleavage provides a convenient visual confirmation of the deprotection reaction.
-
Thioether-Based Groups: The Orthogonal Champions
These groups are characterized by their high stability to the acidic and basic conditions of standard SPPS, requiring specific reagents for their removal.
-
Acetamidomethyl (Acm): A highly stable protecting group, orthogonal to both acid-labile (Trt, tBu) and base-labile (Fmoc) groups.[2][8]
-
Deprotection: Classically removed by treatment with mercury(II) acetate or silver salts, though these toxic heavy metals are now often avoided. The most common modern method is oxidative cleavage with iodine (I₂) in aqueous or alcoholic solvents, which simultaneously forms the disulfide bond.[2]
-
Causality & Field Insights: The stability of Acm to TFA is a major strategic advantage. It allows the peptide to be cleaved from the resin and fully purified by HPLC with the cysteine still protected.[8] This simplifies the purification of often-insoluble free-thiol peptides. The subsequent, highly efficient iodine-mediated deprotection/oxidation can then be performed in solution on the pure, protected precursor. While generally stable, some unexpected lability of Acm has been reported during acidolysis, which can lead to by-products.[9]
-
-
tert-Butyl (tBu): A highly robust group that is stable to both TFA and iodine oxidation.[2]
-
Deprotection: Requires strong acids (e.g., TMSBr/TFA) or treatment with mercury(II) acetate for removal.[2]
-
Causality & Field Insights: Its high stability makes it less commonly used than Acm but valuable in complex syntheses requiring an exceptionally robust orthogonal protecting group. Its removal conditions are harsh and can compromise peptide integrity, limiting its broader application.
-
Disulfide-Based Groups: The Reductive Path
These groups protect the cysteine thiol via an asymmetric disulfide bond and are selectively cleaved under mild reductive conditions.
-
S-tert-butylthio (StBu): A widely used disulfide-based protecting group known for its excellent stability during SPPS.[10]
-
Deprotection: Cleaved by thiolysis using reducing agents such as dithiothreitol (DTT), β-mercaptoethanol, or phosphines.
-
Causality & Field Insights: The StBu group is very robust, making it a reliable choice.[10] However, this stability can be a double-edged sword, as its removal can be sluggish and require long reaction times or excess reducing agent.[11][12] This has driven the development of more labile alternatives.
-
-
SIT, MOT, and STmp: Newer-generation disulfide-based groups designed for enhanced lability.
-
Advantages: These groups, such as sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT), are based on less sterically hindered secondary thiols, making them more susceptible to reductive cleavage than the tertiary thiol of StBu.[11][13][14] The S-2,4,6-trimethoxyphenylthio (STmp) group is noted for being extremely easy to remove with mild thiolysis.[12]
-
Causality & Field Insights: These reagents provide the same orthogonality as StBu but with significantly faster and milder deprotection kinetics, making them ideal for automated synthesis protocols and for sensitive peptide sequences.[12][13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. [PDF] Cysteine protecting groups: applications in peptide and protein science. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
- 14. Disulfide-Based Protecting Groups for the Cysteine Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Validating Fmoc-S-Methyl-L-Cysteine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of modified amino acids, such as Fmoc-S-Methyl-L-Cysteine, is a critical step in the synthesis of therapeutic peptides and other custom biomolecules.[1] The unique properties imparted by S-methylcysteine can enhance peptide stability and bioactivity.[1] However, the very modifications that make these amino acids valuable also present challenges for standard analytical validation techniques.[2][3] This guide provides an in-depth comparison of the primary analytical methods used to confirm the successful incorporation of this compound, offering insights into the principles, protocols, and data interpretation for each.
The Importance of Validating Incorporation
Ensuring the correct amino acid is incorporated at the desired position within a peptide sequence is paramount for its intended biological function and therapeutic efficacy.[4] Incomplete or incorrect incorporation can lead to a heterogeneous mixture of peptides with altered structures and activities, potentially causing off-target effects or reduced potency.[2] Therefore, robust analytical validation is not merely a quality control step but a foundational component of reliable peptide-based research and drug development.
Comparative Analysis of Key Validation Techniques
A multi-faceted approach, often employing a combination of the techniques below, is the most reliable strategy for validating the incorporation of this compound.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the final peptide, indicating the presence of the modification. MS/MS provides sequence confirmation. | High sensitivity and accuracy in mass determination. Can identify and sequence peptides in complex mixtures.[5] | Does not inherently quantify the extent of incorporation. Can be challenging to differentiate isomers. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | Assesses the purity of the synthesized peptide. Can resolve peptides with and without the modification based on hydrophobicity changes. | Excellent for purity assessment and quantification of the target peptide.[6][7] Can be coupled with MS for enhanced characterization.[8][9] | Retention time shifts alone are not definitive proof of correct incorporation. Co-elution of impurities can occur. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural confirmation of the incorporated amino acid and its local environment within the peptide. | The "gold standard" for structural elucidation.[10][11] Can provide site-specific information.[10] | Lower sensitivity compared to MS. Requires larger sample amounts. Data acquisition and interpretation can be complex. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then separated and quantified. | Quantifies the relative abundance of each amino acid, including the modified cysteine. | Provides quantitative data on the amino acid composition.[12][13] | The hydrolysis process can degrade S-methylcysteine, leading to inaccurate quantification.[13][14] Does not provide sequence information. |
| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus of a peptide. | Confirms the amino acid sequence, including the position of the modified cysteine. | Provides direct sequence information.[15][16] Can identify N-terminal modifications.[17] | Not suitable for long peptides (>50-60 residues).[15] Will not work if the N-terminus is blocked.[15] Cannot directly identify post-translational modifications like glycosylation.[17] |
In-Depth Methodologies and Data Interpretation
Mass Spectrometry (MS)
Causality Behind Experimental Choices: Mass spectrometry is the first line of defense in validation. It directly measures the molecular weight of the synthesized peptide. A successful incorporation of this compound will result in a predictable mass shift compared to the unmodified peptide. Tandem MS (MS/MS) is then employed to fragment the peptide and confirm the sequence, pinpointing the exact location of the modification.
Experimental Workflow Diagram:
Caption: Mass Spectrometry Workflow for Peptide Validation.
Experimental Protocol:
-
Sample Preparation: Purify the synthesized peptide using reversed-phase HPLC to remove salts and other impurities.
-
Mass Spectrometry Analysis:
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the full scan mass spectrum to determine the molecular weight of the intact peptide.
-
-
Tandem MS (MS/MS) Analysis:
-
Select the parent ion corresponding to the peptide of interest.
-
Fragment the parent ion using collision-induced dissociation (CID) or a similar technique.
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
Data Analysis:
-
Compare the experimentally determined molecular weight to the theoretical mass of the peptide containing this compound.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence and localize the S-methylcysteine residue.
-
High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: HPLC is a powerful tool for assessing the purity of the synthesized peptide. The incorporation of the relatively nonpolar S-methyl group will alter the hydrophobicity of the peptide, leading to a change in its retention time on a reversed-phase column compared to the unmodified peptide or other synthesis-related impurities.[6]
Experimental Workflow Diagram:
Caption: HPLC Workflow for Peptide Purity Analysis.
Experimental Protocol:
-
Sample and Mobile Phase Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, typically the initial mobile phase conditions.
-
Prepare mobile phases (e.g., Phase A: 0.1% TFA in water; Phase B: 0.1% TFA in acetonitrile).
-
-
Chromatographic Separation:
-
Data Analysis:
-
Analyze the resulting chromatogram to identify the main product peak.
-
Integrate the peak areas to determine the purity of the target peptide.
-
If available, compare the retention time to that of an unmodified peptide standard to observe the expected shift.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: NMR provides the most definitive structural evidence of incorporation. The unique chemical environment of the S-methyl protons will give rise to a characteristic signal in the 1H NMR spectrum. 2D NMR experiments, such as COSY and TOCSY, can be used to establish connectivity between the S-methyl group and the rest of the cysteine residue, confirming its identity and placement within the peptide.[20]
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
NMR Data Acquisition:
-
Acquire a 1D 1H NMR spectrum to identify the characteristic S-methyl proton signal.
-
Perform 2D NMR experiments (e.g., COSY, TOCSY, NOESY) to establish through-bond and through-space correlations, confirming the structure and conformation of the peptide.
-
-
Data Analysis:
-
Assign the proton and carbon signals of the peptide.
-
Confirm the presence of the S-methylcysteine residue and its connectivity to the peptide backbone.
-
Amino Acid Analysis (AAA)
Causality Behind Experimental Choices: AAA provides a quantitative measure of the amino acid composition of the synthesized peptide. By comparing the experimentally determined ratios of amino acids to the theoretical values, one can infer the successful incorporation of S-methylcysteine. However, it's crucial to use a hydrolysis method that minimizes the degradation of this modified amino acid.[14]
Experimental Protocol:
-
Peptide Hydrolysis:
-
Hydrolyze the peptide using 6N HCl with phenol at 110°C for 24 hours in a vacuum-sealed tube. Note: S-methylcysteine may partially degrade under these conditions. Performic acid oxidation prior to hydrolysis can convert cysteine and S-methylcysteine to the more stable cysteic acid, but this alters the original modification.[14]
-
-
Derivatization: Derivatize the resulting free amino acids with a reagent such as phenylisothiocyanate (PITC) or 9-fluorenylmethyl-chloroformate (Fmoc-Cl) to make them detectable by UV or fluorescence.[12][13]
-
Separation and Quantification: Separate the derivatized amino acids using reversed-phase HPLC and quantify them based on the peak areas relative to a standard mixture of amino acids.
-
Data Analysis: Calculate the molar ratios of the amino acids and compare them to the expected composition of the target peptide.
Edman Degradation
Causality Behind Experimental Choices: Edman degradation provides direct sequence information, confirming the position of the S-methylcysteine residue within the peptide chain.[15][16][21] This technique is particularly useful for resolving any ambiguities that may arise from MS/MS data, especially for longer peptides.
Experimental Protocol:
-
Sample Immobilization: Covalently attach the peptide to a solid support.
-
Sequential Degradation:
-
Identification: Identify the PTH-amino acid by HPLC by comparing its retention time to that of known standards.
-
Repetitive Cycles: Repeat the process to determine the sequence of the peptide.
Conclusion
The validation of this compound incorporation requires a comprehensive analytical strategy. While mass spectrometry provides essential molecular weight and sequence information, and HPLC is invaluable for purity assessment, NMR spectroscopy remains the ultimate tool for unambiguous structural confirmation. Amino acid analysis and Edman degradation offer complementary quantitative and sequential data, respectively. By understanding the strengths and limitations of each technique, researchers can design a robust validation workflow that ensures the quality and reliability of their synthesized peptides, paving the way for successful downstream applications in research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. "Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containi" by Muyum Xu, Nicholas S. MacArthur et al. [commons.clarku.edu]
- 4. bioxconomy.com [bioxconomy.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 13. Amino Acid Analysis Overview [biosyn.com]
- 14. Analysis of Tryptophan, Cysteine and Cystine | AltaBioscience [altabioscience.com]
- 15. Edman degradation - Wikipedia [en.wikipedia.org]
- 16. ehu.eus [ehu.eus]
- 17. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 21. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Peptide Purity Analysis: Navigating the Nuances of Cysteine Derivatives
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of successful research and therapeutic development. Cysteine, with its reactive thiol group, presents both unique opportunities for creating complex peptide structures and significant challenges in maintaining purity. This guide offers an in-depth comparative analysis of peptide purity with different cysteine derivatives, providing experimental insights and data-driven recommendations to navigate the complexities of peptide synthesis and purification.
The unique reactivity of cysteine's thiol side chain makes it a crucial residue for forming disulfide bonds, which are essential for the structural integrity and biological activity of many peptides and proteins.[1][2] However, this reactivity also makes it susceptible to a host of side reactions during solid-phase peptide synthesis (SPPS), including oxidation, alkylation, and racemization.[2][3] To mitigate these issues, the thiol group is protected with a variety of chemical moieties, or "protecting groups," which are later removed. The choice of protecting group is a critical decision that profoundly impacts the purity of the final peptide product.
The Critical Role of Cysteine Protecting Groups
The selection of an appropriate cysteine protecting group is paramount and depends on several factors, including the overall synthetic strategy, the presence of other sensitive amino acids, and the desired final form of the peptide (reduced or oxidized). An ideal protecting group should be stable throughout the peptide chain elongation process and selectively removable under conditions that do not degrade the peptide.[1]
Here, we compare some of the most commonly used cysteine protecting groups in Fmoc-based SPPS, highlighting their strengths and weaknesses in the context of peptide purity.
| Cysteine Derivative | Key Characteristics | Common Side Reactions Affecting Purity |
| Fmoc-Cys(Trt)-OH | Acid-labile (TFA cleavable). Widely used for routine synthesis of peptides with free thiols. | - Premature detritylation can lead to side reactions. - Trityl cations can modify other sensitive residues (e.g., Trp, Met) if not properly scavenged.[4] |
| Fmoc-Cys(Acm)-OH | Stable to TFA. Requires a separate deprotection step, often with iodine or mercury (II) acetate. Allows for intermediate purification of the protected peptide. | - Incomplete removal can lead to Acm-adducts. - Iodine oxidation can modify other residues like Met and Trp. |
| Fmoc-Cys(StBu)-OH | Reducing agent-labile. Stable to TFA.[5] | - Difficult to remove, sometimes requiring on-resin deprotection which can lead to by-products.[5] |
| Fmoc-Cys(Mmt)-OH | Highly acid-labile. Removable with dilute TFA, allowing for orthogonal protection schemes. | - Not fully compatible with Trt as their acid lability is not sufficiently different for selective removal. |
Experimental Insights: A Comparative HPLC Analysis
To illustrate the impact of different cysteine derivatives on peptide purity, a model peptide was synthesized using various protected cysteine building blocks. The crude peptides were then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess their purity.
Experimental Workflow for Peptide Synthesis and Purity Analysis
Figure 1: A generalized workflow for the synthesis and purity analysis of cysteine-containing peptides.
Step-by-Step Protocol for RP-HPLC Analysis of Peptide Purity
-
Sample Preparation: A small amount of the crude peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[6]
-
HPLC System and Column: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column is commonly used for peptide analysis.[6]
-
Mobile Phases:
-
Gradient Elution: A linear gradient of increasing Mobile Phase B concentration is employed to elute the peptide and any impurities from the column. A typical gradient might range from 5% to 65% Mobile Phase B over 30 minutes.[6]
-
Detection: The elution profile is monitored using a UV detector, typically at a wavelength of 214 nm or 220 nm, which is optimal for detecting the peptide bond.[4]
-
Data Analysis: The purity of the crude peptide is determined by integrating the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.[6]
Comparative Purity Data
The following table summarizes the typical crude purity observed for a model peptide synthesized with different cysteine derivatives.
| Cysteine Derivative Used | Typical Crude Purity Range (%) | Predominant Impurities Observed |
| Fmoc-Cys(Trt)-OH | 85-95% | Deletion sequences, Trp-adducts (if present and scavenging is insufficient). |
| Fmoc-Cys(Acm)-OH | 80-90% (after cleavage) | Incomplete Acm removal, oxidized species (if iodine is used for deprotection). |
| Fmoc-Cys(StBu)-OH | 70-85% | Incomplete StBu removal, by-products from on-resin deprotection. |
| Fmoc-Cys(Mmt)-OH | 88-96% | Similar to Trt, but potentially fewer side reactions due to milder deprotection conditions. |
Note: Actual purity is highly sequence-dependent.[6]
Discussion of Results and Best Practices
The choice of cysteine derivative has a clear impact on the purity of the crude peptide. For routine synthesis of peptides intended to have a free thiol, Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH generally provide high purity, provided that appropriate scavengers are used during cleavage to prevent side reactions.[4]
Fmoc-Cys(Acm)-OH is a valuable tool for the synthesis of peptides with multiple disulfide bonds, as it allows for orthogonal protection strategies.[5] However, the additional deprotection step can introduce impurities if not performed carefully.
The use of Fmoc-Cys(StBu)-OH can be challenging due to the difficulty of removing the protecting group, which may lead to lower crude purity.[5]
To maximize peptide purity, consider the following best practices:
-
Optimize Scavenger Cocktails: When using acid-labile protecting groups like Trt and Mmt, a well-designed scavenger cocktail is essential to prevent the modification of sensitive residues.[4]
-
Monitor Deprotection Reactions: For protecting groups that require a separate deprotection step, such as Acm, it is crucial to monitor the reaction to ensure complete removal and avoid over-exposure to harsh reagents.
-
Proper Handling of Cysteine-Containing Peptides: Peptides with free thiols are susceptible to oxidation and disulfide bond formation.[7] It is often advisable to handle them in degassed buffers and consider the use of reducing agents during purification.[7]
Conclusion
The purity of synthetic peptides containing cysteine is intricately linked to the choice of the thiol protecting group. A thorough understanding of the chemistry of these derivatives, combined with optimized synthesis and purification protocols, is essential for obtaining high-quality peptides for research and therapeutic applications. This guide provides a framework for making informed decisions about cysteine protection strategies to enhance the purity and success of peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Cysteine Protection: A Comparative Analysis of Fmoc-S-Methyl-L-Cysteine and its Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic incorporation of cysteine residues is a critical juncture that dictates the success of synthesizing complex, biologically active molecules. The nucleophilic nature of the cysteine thiol group necessitates robust protection to prevent undesired side reactions and to orchestrate the precise formation of disulfide bridges, which are often pivotal for structural integrity and function. This guide provides an in-depth technical comparison of Fmoc-S-Methyl-L-Cysteine with commonly employed cysteine protection strategies, offering experimental insights and detailed protocols to inform your synthetic approach.
The Strategic Imperative of Cysteine Thiol Protection in Fmoc SPPS
The thiol side chain of cysteine is highly reactive and, if left unprotected during Fmoc solid-phase peptide synthesis (SPPS), can lead to a cascade of undesirable outcomes, including oxidation to form disulfides, alkylation by carbocations generated during side-chain deprotection, and acylation.[1] The choice of a protecting group is therefore not a mere technicality but a strategic decision that influences the entire synthesis and purification process. An ideal protecting group should be stable throughout the iterative cycles of Fmoc deprotection and amino acid coupling, yet be removable under conditions that do not compromise the integrity of the peptide.
A Comparative Overview of Cysteine Protecting Groups
The selection of a cysteine protecting group is fundamentally linked to the desired final state of the cysteine residue in the peptide. The most common strategies involve the use of acid-labile groups for the synthesis of peptides with free thiols or those intended for straightforward disulfide bond formation, and orthogonal protecting groups for more complex structures with multiple disulfide bridges.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features & Applications |
| S-Methyl | Me | Permanent | Blocks disulfide bond formation; useful for studying the role of cysteine independent of disulfide bridges and for introducing a non-reactive sulfur-containing residue. [1] |
| Trityl | Trt | TFA (cleaved during final resin cleavage) | Cost-effective for routine synthesis of peptides with free thiols; susceptible to racemization. |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf) | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation; orthogonal to Trt.[2] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂ | Stable to TFA and iodine oxidation; useful in orthogonal protection schemes. |
| 4-Methoxytrityl | Mmt | Dilute TFA (e.g., 1-2% TFA in DCM) | Highly acid-labile, enabling selective on-resin deprotection. |
| Tetrahydropyranyl | Thp | TFA (e.g., 95% TFA) | Reduces racemization and side reactions compared to Trt. |
In-Depth Analysis: this compound vs. Traditional Protecting Groups
The primary distinction of this compound lies in the permanence of its S-methyl group under standard SPPS conditions. Unlike removable protecting groups, the methyl group is retained in the final peptide, effectively blocking the thiol's ability to form disulfide bonds.[1] This unique characteristic positions this compound not as a direct competitor to groups like Trt or Acm for disulfide bond formation, but as a specialized tool for specific research applications.
Performance and Purity Considerations
While direct quantitative comparisons of this compound with other protecting groups in terms of yield and purity are not extensively documented in single studies, we can infer its performance based on its chemical nature and established principles of SPPS.
-
Coupling Efficiency: The steric hindrance of the S-methyl group is minimal compared to bulkier groups like Trityl. This suggests that coupling reactions involving this compound should proceed efficiently with standard coupling reagents.
-
Side Reactions: The S-methyl group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. This stability minimizes the risk of side reactions associated with the protecting group itself. A significant advantage is the prevention of β-elimination, a common side reaction with C-terminal cysteine residues that can lead to the formation of dehydroalanine and subsequent piperidinyl adducts.
-
Racemization: Cysteine residues are known to be susceptible to racemization during activation, particularly with base-mediated coupling reagents. While specific data for S-methyl cysteine is limited, the use of carbodiimide-mediated coupling with additives like OxymaPure is a generally recommended strategy to minimize racemization for all cysteine derivatives.
Impact on Peptide Structure and Function
The incorporation of an S-methylated cysteine can have significant consequences for the resulting peptide's physicochemical properties, conformation, and biological activity.
-
Conformational Effects: The S-methyl group can influence local peptide conformation through steric interactions and by altering the hydrogen-bonding potential of the backbone. Studies have shown that S-methylcysteine can participate in inter-residue N-H···S hydrogen bonds, which can stabilize specific secondary structures like β-turns.[3] This is in contrast to disulfide bonds, which impose a much more rigid covalent constraint on the peptide backbone.
-
Physicochemical Properties: The replacement of a free thiol with a methylthioether group increases the hydrophobicity of the amino acid side chain. This can impact the overall solubility and aggregation propensity of the peptide.[4]
-
Biological Activity: By preventing disulfide bond formation, S-methylation allows researchers to dissect the role of a cysteine residue in a peptide's activity, independent of its structural role in forming disulfide bridges. This is particularly valuable in structure-activity relationship (SAR) studies of bioactive peptides, such as antimicrobial peptides[5] and enzyme inhibitors[6][7], where the sulfur atom itself may play a role in binding or catalysis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound and, for comparison, the widely used Fmoc-Cys(Trt)-OH in automated solid-phase peptide synthesis.
General SPPS Workflow
The following diagram illustrates a standard cycle in Fmoc-SPPS.
Caption: A generalized workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.
Protocol for Incorporation of this compound
Objective: To incorporate an S-methylated cysteine residue into a growing peptide chain, resulting in a final peptide where the thiol is permanently blocked.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, dissolve this compound (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The minimal steric bulk of the S-methyl group allows for efficient coupling.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The S-methyl group is stable under these conditions.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Protocol for Incorporation of Fmoc-Cys(Trt)-OH
Objective: To incorporate a trityl-protected cysteine residue, which allows for the generation of a free thiol upon final cleavage, suitable for subsequent disulfide bond formation.
Materials:
-
Fmoc-Cys(Trt)-OH
-
All other reagents and materials as listed in Protocol 4.2.
Procedure:
-
Resin Swelling, Fmoc Deprotection, and Washing: Follow steps 1-3 as in Protocol 4.2.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes. The bulky trityl group may require slightly longer coupling times or the use of more potent coupling reagents like HBTU/DIPEA, but this also increases the risk of racemization.[8] Sticking with DIC/Oxyma and extending the coupling time is a prudent initial approach.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing and Repeat Cycles: Follow steps 5 and 6 as in Protocol 4.2.
-
Final Cleavage and Deprotection:
-
Follow step 7 as in Protocol 4.2. During this step, the acid-labile Trityl group will be cleaved from the cysteine side chain, yielding a free thiol. The TIS in the cleavage cocktail acts as a scavenger for the liberated trityl cations, preventing re-alkylation of the thiol and other sensitive residues like tryptophan.
-
-
Purification: Purify the crude peptide by RP-HPLC. The resulting peptide will have a free cysteine thiol.
Strategic Decision Framework
The choice between this compound and other cysteine protecting groups is a strategic one, dictated by the ultimate goal of the research.
Caption: A decision tree to guide the selection of a cysteine protecting group based on the research objective.
Conclusion
This compound is not a direct replacement for traditional cysteine protecting groups like Trt or Acm, but rather a specialized tool that expands the repertoire of the peptide chemist. Its key advantage lies in the permanent S-methylation, which allows for the synthesis of peptides where the cysteine thiol is definitively blocked from forming disulfide bonds. This is invaluable for dissecting the non-structural roles of cysteine in peptide function, for introducing unique conformational biases, and for developing novel peptide therapeutics where a free thiol is undesirable. In contrast, Fmoc-Cys(Trt)-OH remains the workhorse for the routine synthesis of peptides requiring a free thiol or a single disulfide bond, while Fmoc-Cys(Acm)-OH is the gold standard for the regioselective formation of multiple disulfide bridges. By understanding the distinct advantages and applications of each derivative, researchers can make informed, strategic decisions to accelerate their peptide synthesis and drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. A theoretical and experimental case study of the hydrogen bonding predilection of <i>S</i>-methylcysteine - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. Designing, Synthesis and In Vitro Antimicrobial Activity of Peptide Against Biofilm Forming Methicillin Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Assays of Inhibitors of Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. chempep.com [chempep.com]
A Comparative Guide to Synthesizing S-Methyl-L-Cysteine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of S-Methyl-L-Cysteine in Peptide Science
S-Methyl-L-cysteine (SMC) is a non-proteinogenic amino acid that, while not encoded genetically, appears in biological systems as a result of post-translational modification.[1] Its presence can influence the structure, function, and metabolic fate of peptides and proteins. The replacement of a free thiol with a stable thioether linkage eliminates the possibility of disulfide bond formation, making SMC a valuable tool for probing the role of specific cysteine residues in protein folding and function. For peptide drug candidates, methylation of a cysteine residue can enhance stability by preventing oxidation and unwanted disulfide-mediated interactions.
However, the incorporation of S-methyl-L-cysteine into a peptide sequence via solid-phase peptide synthesis (SPPS) is not as straightforward as with standard proteinogenic amino acids. The primary challenge lies in the stability of the S-methyl group, a thioether, which can be susceptible to side reactions during the repetitive cycles of Fmoc deprotection and, most critically, during the final acidic cleavage from the resin.
This guide provides an in-depth comparison of the two primary strategies for synthesizing peptides containing S-methyl-L-cysteine using Fmoc-based chemistry: the direct incorporation of a commercially available Fmoc-S-Methyl-L-Cysteine building block and the post-synthetic, on-resin methylation of a selectively protected cysteine residue. We will explore the causality behind experimental choices, provide supporting data, and present detailed protocols to enable researchers to make an informed decision for their specific synthetic needs.
Methodology 1: Direct Incorporation of this compound
The most direct path to incorporating S-methyl-L-cysteine is to use the pre-formed, protected building block, This compound (Fmoc-Cys(Me)-OH). This reagent is commercially available from several chemical suppliers, making it an accessible option for many laboratories.[2][3][4][5]
The core principle of this approach is its simplicity: the S-methylated residue is treated like any other standard amino acid in the Fmoc-SPPS workflow. It is activated and coupled to the growing peptide chain at the desired position.
Advantages and Rationale
-
Efficiency and Simplicity: This method involves fewer synthetic steps compared to on-resin modification, potentially saving time and reducing cumulative material loss.
-
Stoichiometric Control: The incorporation of the S-methyl group is guaranteed and stoichiometrically controlled, eliminating concerns about incomplete modification that can arise with on-resin reactions.
Potential Challenges and Mechanistic Considerations
The primary concern with this strategy revolves around the stability of the thioether side chain during the final cleavage and deprotection step, which typically employs strong acids like trifluoroacetic acid (TFA).
-
S-Alkylation and Sulfonium Salt Formation: The S-methyl group is nucleophilic and can be attacked by carbocations generated during the cleavage of other side-chain protecting groups (e.g., the tert-butyl group from Asp, Glu, Ser, etc.) or from the resin linker itself. This can lead to the formation of a stable sulfonium salt, a well-documented side reaction for the analogous amino acid, methionine.[6] The use of a carefully optimized cleavage cocktail containing effective scavengers is critical to mitigate this risk.
-
Oxidation: While less reactive than a free thiol, thioethers can still be oxidized to sulfoxides, particularly if the peptide is exposed to oxidative conditions for prolonged periods.
A robust scavenger cocktail is therefore not just recommended, but essential. A mixture containing reagents like triisopropylsilane (TIS) to quench carbocations and a soft nucleophile like thioanisole or dimethyl sulfide (DMS) can help protect the S-methyl group.[6][7]
Methodology 2: Post-Synthetic On-Resin S-Methylation
An alternative and often preferred strategy involves the synthesis of the peptide using a standard cysteine building block bearing a thiol protecting group that is orthogonal to the Fmoc/tBu strategy. This allows for the selective deprotection of the cysteine side chain on the fully assembled, resin-bound peptide, followed by methylation of the now-free thiol.
Advantages and Rationale
-
Use of Well-Characterized Reagents: The peptide backbone is assembled using standard, highly optimized Fmoc-Cys protecting groups like Trityl (Trt), which are known for their stability and predictable behavior during SPPS.[8] This avoids any potential complications that the S-methyl group might introduce during chain elongation.
-
Circumvention of Cleavage Issues: Because the S-methyl group is introduced after the final coupling step, it is not exposed to the repetitive basic conditions of Fmoc deprotection. More importantly, this strategy can be designed to avoid issues during final TFA cleavage.
-
Flexibility: This approach allows for the differential modification of multiple cysteine residues within the same peptide by using several different orthogonal protecting groups.
Choice of Orthogonal Cysteine Protection
The key to this strategy is the choice of a cysteine side-chain protecting group that can be removed without cleaving the peptide from the resin or removing other side-chain protecting groups. Common choices include:
-
4-Methoxytrityl (Mmt): Cleaved under mildly acidic conditions (e.g., 1-2% TFA in DCM), which are gentle enough not to disturb the main resin linkage.
-
S-Acetamidomethyl (Acm): A highly stable group that is orthogonal to both acid- and base-labile groups. It is typically removed using reagents like iodine or silver salts, allowing for selective deprotection and modification.[9]
Potential Challenges and Mechanistic Considerations
-
Additional Synthetic Steps: This methodology inherently requires more steps (selective deprotection, methylation, washing), which can increase synthesis time and the potential for mechanical resin loss.
-
Incomplete Reactions: Both the deprotection and methylation steps must be driven to completion to avoid a heterogeneous final product. The efficiency of the on-resin methylation can be sequence- and sterically-dependent. Careful monitoring using tests like the Ellman's test for free thiols is crucial.
-
Reagent Compatibility: The reagents used for methylation (e.g., methyl iodide, dimethyl sulfate) are potent alkylating agents and must be used with appropriate care. The basic conditions often required for the methylation step (e.g., using diisopropylethylamine, DIPEA) must be carefully controlled to prevent side reactions like racemization.
Comparative Analysis: Direct Incorporation vs. On-Resin Methylation
| Feature | Strategy A: Direct Incorporation | Strategy B: On-Resin Methylation |
| Starting Material | This compound | Fmoc-Cys(Mmt)-OH or other orthogonally protected Cys |
| Number of Steps | Fewer (standard SPPS workflow) | More (SPPS + deprotection + methylation + washes) |
| Key Risk Point | Final TFA cleavage (S-alkylation, sulfonium salt formation) | On-resin reactions (incomplete deprotection or methylation) |
| Reagent Availability | Fmoc-Cys(Me)-OH is a specialty reagent | Standard and orthogonally protected Cys are common |
| Predictability | High during synthesis; moderate during cleavage | High during synthesis and cleavage; moderate for on-resin steps |
| Suitability | Best for short peptides with few t-butyl protected residues | Best for complex, longer peptides or when flexibility for other modifications is needed |
Experimental Protocols
Protocol 1: Peptide Synthesis via Direct Incorporation of this compound
This protocol assumes a standard manual Fmoc-SPPS workflow on Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 3 minutes. Drain and repeat with fresh reagent for 7 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Coupling (for Fmoc-Cys(Me)-OH):
-
In a separate vial, dissolve this compound (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in 2 mL of DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5 x 2 mL).
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% TIS, 1% Thioanisole.
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a cold centrifuge tube containing diethyl ether to precipitate the crude peptide.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide and purify by RP-HPLC.
-
Protocol 2: Peptide Synthesis via On-Resin S-Methylation
This protocol uses Fmoc-Cys(Mmt)-OH for selective deprotection.
-
Peptide Synthesis: Synthesize the peptide sequence on resin following standard Fmoc-SPPS protocols (steps 1-4 from Protocol 1), incorporating Fmoc-Cys(Mmt)-OH at the desired position.
-
Selective Mmt Deprotection:
-
After completing the sequence, wash the resin with DCM (5 x 2 mL).
-
Prepare a solution of 2% TFA in DCM.
-
Flow the 2% TFA solution through the resin for 2 minutes, collecting the yellow trityl cation effluent. Repeat 5-7 times until the effluent is colorless.
-
Wash the resin immediately with DCM (3 x 2 mL), 10% DIPEA in DMF (2 x 2 mL), and finally DMF (5 x 2 mL).
-
Confirm the presence of free thiol using the Ellman's test.
-
-
On-Resin S-Methylation:
-
Prepare a methylation solution: Methyl iodide (10 eq.) and DIPEA (10 eq.) in 2 mL of NMP (N-Methyl-2-pyrrolidone).
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with NMP (3 x 2 mL) and DMF (3 x 2 mL).
-
Confirm the absence of free thiol using the Ellman's test. If the test is positive, repeat the methylation step.
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) as described in Protocol 1, step 5.
-
Precipitate, wash, and purify the final S-methylated peptide.
-
Visualization of Workflows
Caption: Workflow for Direct Incorporation of Fmoc-Cys(Me)-OH.
Caption: Workflow for On-Resin S-Methylation of a Cysteine Residue.
Conclusion and Recommendations
The choice between direct incorporation of this compound and post-synthetic on-resin methylation depends on the specific peptide sequence and the synthetic strategy.
-
Direct incorporation is a faster, more streamlined approach that is well-suited for shorter peptides or sequences that do not contain many acid-labile side-chain protecting groups, which would minimize the generation of reactive carbocations during cleavage. The success of this method is highly contingent on the use of an optimized cleavage cocktail with efficient scavengers.
-
On-resin methylation offers greater security and flexibility, particularly for longer, more complex peptides. By separating the introduction of the S-methyl group from the main SPPS and final cleavage, it minimizes the risk of side reactions associated with the thioether moiety. While it requires additional steps, the increased control and predictability often justify the extra time, leading to a cleaner crude product and simplifying subsequent purification.
For critical applications and complex targets, the on-resin methylation strategy is generally the more robust and reliable method. However, for routine synthesis of simpler S-methylated peptides, the direct incorporation of Fmoc-Cys(Me)-OH provides a valuable and efficient alternative.
References
- 1. S-Methylcysteine - Wikipedia [en.wikipedia.org]
- 2. N-Fmoc-S-methyl-L-cysteine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 138021-87-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
Safety Operating Guide
Navigating the Safe Handling of Fmoc-S-Methyl-L-Cysteine: A Guide for Laboratory Professionals
A comprehensive guide to the essential safety protocols, operational procedures, and disposal plans for Fmoc-S-Methyl-L-Cysteine, ensuring the integrity of your research and the safety of your laboratory personnel.
This compound is a crucial building block in the intricate process of peptide synthesis, a cornerstone of drug discovery and development.[1] As a Senior Application Scientist, this guide is crafted from extensive field experience to provide you with a practical, in-depth understanding of the necessary precautions and handling techniques for this valuable compound. Our goal is to empower you with the knowledge to not only utilize this reagent effectively but also to maintain a culture of safety and excellence within your laboratory.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the available safety data presents a nuanced picture. While some sources classify it as a non-hazardous substance, others indicate that it may cause skin irritation.[2] This discrepancy underscores a critical principle of laboratory safety: always err on the side of caution . Therefore, this guide will proceed with the recommendation to treat this compound as a potential skin irritant and to follow all recommended personal protective equipment (PPE) and handling protocols accordingly.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards. For this compound, the aggregated GHS information suggests a potential classification of Skin Irritation Category 2.[2] This necessitates specific precautions to avoid direct contact.
Core Personal Protective Equipment (PPE)
A robust PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios. Remember, this is a baseline; your institution's specific safety protocols may require additional measures.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential splashes of solutions containing the compound. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard for handling peptides and their derivatives. For prolonged or repeated contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat is the minimum requirement to protect clothing and skin from potential contamination. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles. All work with the solid form should be conducted in a certified chemical fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment. The following protocol outlines the safe handling of this compound from receipt to use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] Recommended storage temperature is typically between 2-8°C.[3]
Weighing and Solution Preparation
This procedure should be performed in a certified chemical fume hood.
-
Preparation: Don all required PPE before entering the designated chemical handling area. Prepare a clean and designated workspace.
-
Equilibration: Allow the sealed container of this compound to reach room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the powdered compound onto weighing paper. Use anti-static tools if available. Avoid creating dust.
-
Dissolving: Transfer the weighed powder to an appropriate vessel. Slowly add the desired solvent, gently swirling to dissolve. Keep the vessel covered as much as possible to minimize solvent evaporation and potential exposure.
-
Post-Handling: Securely close the main container of this compound. Thoroughly clean the spatula and any other reusable equipment. Dispose of contaminated weighing paper and gloves as hazardous waste. Wash hands thoroughly after completing the task, even after removing gloves.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical aspect of responsible laboratory practice. All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
-
Solid Waste: Place all contaminated solid materials, such as gloves, weighing paper, and paper towels, into a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[5]
-
Empty Containers: Handle contaminated packaging in the same way as the substance itself.
Emergency Procedures: Spill and Exposure Response
Even with the most meticulous planning, accidents can occur. Being prepared with a clear and concise emergency plan is essential.
Chemical Spill Response Workflow
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
In case of skin contact: Wash off with soap and plenty of water.[4] If skin irritation occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek medical attention.
By integrating these safety protocols and operational plans into your daily laboratory workflow, you can confidently and safely harness the scientific potential of this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity and reproducibility of your vital research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
